TAMRA-PEG3-Maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H49N5O10 |
|---|---|
Molecular Weight |
771.9 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C17H27N3O7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(21)18-5-8-25-10-12-27-13-11-26-9-6-19-15(22)4-7-20-16(23)2-3-17(20)24/h5-14H,1-4H3;2-3H,4-13H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
CBSVESDZGDPSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
TAMRA-PEG3-Maleimide: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-Maleimide is a fluorescent labeling reagent widely utilized in biomedical research and drug development. This molecule integrates a bright, photostable tetramethylrhodamine (TAMRA) fluorophore with a thiol-reactive maleimide group through a flexible, hydrophilic three-unit polyethylene glycol (PEG) linker. This strategic combination of components makes it an invaluable tool for the site-specific fluorescent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups, enabling their visualization and tracking in a variety of biological assays.
The TAMRA component provides a strong, orange-red fluorescence, making it compatible with standard fluorescence microscopy and detection instrumentation. The maleimide group allows for highly selective covalent bond formation with thiols, typically found in cysteine residues of proteins. The PEG3 spacer enhances the water solubility of the molecule, reduces steric hindrance between the dye and the biomolecule, and can minimize non-specific binding, thereby preserving the biological activity of the labeled molecule.
Core Properties and Chemical Structure
This compound is characterized by its three key functional components: the TAMRA fluorophore, the PEG3 linker, and the maleimide reactive group. This structure is designed to facilitate the efficient and specific labeling of target molecules.
| Property | Value | Source(s) |
| Molecular Formula | C40H45N5O10 | [1] |
| Molecular Weight | 755.81 g/mol | [1] |
| Appearance | Dark red solid | |
| Solubility | Soluble in DMSO, DMF | |
| Reactive Group | Maleimide | [1] |
| Target Functional Group | Thiol (Sulfhydryl) | [1] |
| Resulting Bond | Thioether | [2] |
Spectroscopic Properties
The spectroscopic characteristics of this compound are primarily determined by the TAMRA fluorophore. It is important to note that the local environment, such as solvent polarity and conjugation to a biomolecule, can slightly influence the excitation and emission maxima.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~544 - 553 nm | |
| Emission Maximum (λem) | ~575 - 576 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 - 90,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | Not consistently reported for this specific compound, but generally moderate for TAMRA derivatives. |
The Role of the PEG3 Linker
The inclusion of a three-unit polyethylene glycol (PEG) spacer is a critical design element that confers several advantageous properties to the this compound molecule:
-
Enhanced Hydrophilicity: The PEG linker significantly increases the water solubility of the often hydrophobic TAMRA dye, which is crucial for bioconjugation reactions performed in aqueous buffers. This improved solubility helps to prevent aggregation of the labeling reagent and the labeled biomolecule.
-
Reduced Steric Hindrance: The flexible PEG spacer physically separates the bulky TAMRA fluorophore from the target biomolecule. This separation minimizes the risk of the dye interfering with the biological activity, such as protein-protein interactions or enzyme kinetics, of the labeled molecule.
-
Minimized Non-Specific Binding: The hydrophilic and neutral nature of the PEG linker creates a hydration shell that can reduce non-specific hydrophobic and ionic interactions between the fluorescent probe and other cellular components. This leads to a lower background signal and an improved signal-to-noise ratio in imaging and detection assays.
-
Improved Biocompatibility: PEGylation is a well-established method for enhancing the in vivo stability and reducing the immunogenicity of biomolecules.
Experimental Protocols
The following is a detailed protocol for the labeling of a thiol-containing protein with this compound. This protocol should be considered a starting point and may require optimization for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest with at least one free cysteine residue
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 6.5-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide reagent, as it will compete for labeling.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from light.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of approximately 10 mM to react with any unreacted maleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unconjugated this compound and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~550 nm (for TAMRA).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~550 nm and using the Beer-Lambert law.
-
Stability of the Maleimide-Thiol Conjugate
The covalent bond formed between a maleimide and a thiol is a thioether linkage within a succinimide ring. While generally stable, this conjugate can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the transfer of the label to other molecules.
However, the stability of the maleimide-thiol adduct can be significantly enhanced through hydrolysis of the succinimide ring. This ring-opening reaction forms a stable succinamic acid thioether that is much less prone to the retro-Michael reaction. The rate of this hydrolysis is influenced by the local microenvironment and the N-substituent on the maleimide. For applications requiring long-term stability, especially in vivo, it is important to consider the potential for both the retro-Michael reaction and the stabilizing hydrolysis of the conjugate.
Visualizations
Caption: Chemical reaction pathway for the conjugation of this compound to a thiol-containing biomolecule.
Caption: Experimental workflow for labeling a protein with this compound.
References
TAMRA-PEG3-Maleimide: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TAMRA-PEG3-Maleimide, a fluorescent labeling reagent widely used in biological research and drug development. This document details its structure, physicochemical and spectral properties, and provides detailed protocols for its application in labeling proteins and other biomolecules.
Core Structure and Properties
This compound is a thiol-reactive fluorescent dye that incorporates three key functional components: the tetramethylrhodotamine (TAMRA) fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a maleimide functional group. The TAMRA moiety provides the molecule's fluorescent properties, emitting a bright orange-red fluorescence. The hydrophilic PEG linker enhances water solubility and provides a flexible spacer, which minimizes steric hindrance between the dye and the labeled biomolecule. The maleimide group allows for covalent conjugation to thiol groups, primarily found in cysteine residues of proteins.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₄₀H₄₅N₅O₁₀ |
| Molecular Weight | 755.81 g/mol [1][3] |
| Appearance | Dark red solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C, protected from light and moisture. |
Spectral Properties
The spectral characteristics of this compound are summarized in Table 2. These properties make it compatible with common fluorescence microscopy and flow cytometry instrumentation.
| Property | Value |
| Excitation Maximum (λex) | ~553 nm |
| Emission Maximum (λem) | ~575 nm |
Experimental Protocols
The primary application of this compound is the covalent labeling of proteins and other thiol-containing biomolecules. The following section provides a detailed, generalized protocol for this procedure.
Protein Preparation
Successful labeling requires proper preparation of the protein sample.
-
Buffer Selection: The protein should be in an amine-free and thiol-free buffer, such as phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5. Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the labeling reaction.
-
Disulfide Reduction: For proteins with intramolecular disulfide bonds that need to be labeled, reduction of the disulfide to free thiols is necessary. This can be achieved by incubating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-20 fold molar excess of TCEP is typically used, with an incubation period of 30-60 minutes at room temperature.
-
Protein Concentration: For efficient labeling, the protein concentration should ideally be between 1-10 mg/mL.
Labeling Reaction
This protocol outlines the steps for the conjugation of this compound to a prepared protein sample.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.
-
Calculate Molar Ratio: The optimal molar ratio of dye to protein for efficient labeling can vary and should be determined empirically. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and thoroughly.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle rocking or stirring can improve labeling efficiency.
Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove unconjugated dye. Gel filtration chromatography is a common and effective method for this purification.
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Sample Loading: Load the entire reaction mixture onto the equilibrated column.
-
Elution and Fraction Collection: Elute the column with the storage buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained and elute later. Collect fractions and monitor the separation by observing the colored bands.
-
Pooling Fractions: Pool the fractions containing the purified, labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the purified sample at 280 nm (for the protein) and ~553 nm (for the TAMRA dye).
Visualizations
Chemical Structure of this compound
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with this compound.
Thiol-Maleimide Reaction
The underlying chemical reaction for the conjugation is the Michael addition of a thiol group to the maleimide ring.
References
TAMRA Fluorophore: A Technical Guide to Excitation and Emission Spectra for Advanced Research
For Immediate Release
[CITY, STATE] – Tetramethylrhodamine (TAMRA) is a synthetic fluorescent dye belonging to the rhodamine family, widely recognized for its bright orange-red fluorescence and robust photophysical properties. This technical guide provides an in-depth analysis of TAMRA's core characteristics, experimental applications, and spectral properties to support researchers, scientists, and drug development professionals in leveraging this versatile fluorophore.
TAMRA is a popular choice for labeling proteins, peptides, and nucleic acids, enabling the visualization and tracking of biomolecules in both fixed and live cells.[1] Its utility is underscored by its strong fluorescence signal, good photostability, and compatibility with standard fluorescence microscopy and flow cytometry setups.[1][2]
Core Photophysical and Chemical Properties
TAMRA's performance is defined by its distinct excitation and emission spectra, high molar extinction coefficient, and quantum yield. These properties, however, can be influenced by environmental factors such as pH, with optimal fluorescence observed in neutral to slightly acidic conditions.[1][3] The dye is commonly available in various reactive forms, with the N-hydroxysuccinimide (NHS) ester being a prevalent choice for its efficient reaction with primary amines on biomolecules to form stable covalent bonds.
Quantitative Data Summary
For ease of comparison, the key quantitative properties of TAMRA are summarized below. These values are crucial for designing and optimizing experiments.
| Property | Value | References |
| Excitation Maximum (λex) | ~546 - 556 nm | |
| Emission Maximum (λem) | ~579 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.5 | |
| Recommended Laser Line | 532 nm or 561 nm |
Experimental Protocols and Applications
TAMRA's versatility lends itself to a wide array of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and Förster Resonance Energy Transfer (FRET).
Biomolecule Labeling with 5-TAMRA NHS Ester
A common application of TAMRA is the labeling of biomolecules containing primary amines. The following protocol outlines a general method for this process.
Experimental Workflow for Biomolecule Labeling
Caption: Workflow for labeling biomolecules with 5-TAMRA NHS Ester.
Detailed Methodology:
-
Dye Preparation: Dissolve 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Biomolecule Preparation: Dissolve the target biomolecule (e.g., protein, peptide) in 0.1 M sodium bicarbonate or phosphate buffer at a pH of 8.3 to a concentration of 1-10 mg/mL. It is crucial to use amine-free buffers, as they will compete with the labeling reaction.
-
Labeling Reaction: Add the 5-TAMRA NHS ester solution to the biomolecule solution at a 5-10 molar excess.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.
-
Quenching (Optional): The reaction can be stopped by adding 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM.
-
Purification: Separate the labeled biomolecule from the unreacted dye using methods such as gel filtration (e.g., Sephadex G-25), spin columns, or dialysis.
Indirect Immunofluorescence Staining
TAMRA-conjugated secondary antibodies are frequently used in immunofluorescence to detect a primary antibody bound to a specific antigen.
Experimental Workflow for Indirect Immunofluorescence
Caption: Workflow for indirect immunofluorescence staining using a TAMRA-conjugated secondary antibody.
Detailed Methodology:
-
Cell Culture and Fixation: Cells are cultured on sterile glass coverslips, washed with PBS, and then fixed.
-
Permeabilization and Blocking: Following fixation, cells are permeabilized to allow antibody entry and then blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically targets the protein of interest.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a TAMRA-conjugated secondary antibody that binds to the primary antibody. This step should be performed in the dark to prevent photobleaching.
-
Mounting and Imaging: The coverslips are mounted onto microscope slides using an antifade mounting medium, often containing a nuclear counterstain like DAPI, and then imaged using a fluorescence microscope with the appropriate filter sets for TAMRA and other fluorophores.
Förster Resonance Energy Transfer (FRET)
TAMRA is an excellent acceptor fluorophore in FRET-based assays when paired with a suitable donor, such as fluorescein (FAM) or Cy3. FRET is a powerful technique for studying molecular interactions, as the efficiency of energy transfer is highly dependent on the distance between the donor and acceptor molecules.
Logical Relationship in a FRET-based Protease Assay
Caption: Logical diagram of a FRET-based protease activity assay using a TAMRA acceptor.
Principle: In a typical FRET-based protease assay, a peptide substrate is dually labeled with a donor fluorophore and TAMRA as the acceptor. When the peptide is intact, the donor and acceptor are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, disrupting FRET and resulting in an increase in donor fluorescence, which can be measured to determine enzyme activity.
Conclusion
TAMRA remains a cornerstone fluorophore in biological and biomedical research due to its bright signal, photostability, and versatility in conjugation chemistry. A thorough understanding of its spectral properties and the optimization of experimental protocols are paramount for achieving reliable and reproducible results in a wide range of fluorescence-based applications. This guide provides the foundational knowledge and practical workflows to empower researchers in their scientific endeavors.
References
The Versatility of TAMRA Dyes: A Technical Guide for Biotechnological Applications
An in-depth guide for researchers, scientists, and drug development professionals on the core applications and methodologies of Tetramethylrhodamine (TAMRA) dyes in modern biotechnology.
Tetramethylrhodamine (TAMRA) is a robust and versatile fluorescent dye from the rhodamine family, prized for its bright orange-red fluorescence and photostability.[1][2] Its well-characterized spectral properties and amenability to various conjugation chemistries have established it as a cornerstone for a multitude of applications in molecular and cellular biology, particularly in live-cell imaging, immunoassays, and nucleic acid analysis.[1][3][4] This technical guide provides a comprehensive overview of TAMRA's properties, detailed experimental protocols for its key applications, and a comparative analysis with other common fluorophores.
Core Properties of TAMRA Dyes
TAMRA's utility in biotechnology stems from its favorable photophysical characteristics. It exhibits strong absorption in the green-to-yellow region of the visible spectrum and emits a bright orange-red fluorescence, making it compatible with standard fluorescence microscopy setups and the 561 nm laser line in flow cytometry. The dye is available in various reactive forms, most commonly as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds. Other reactive forms include maleimides for reaction with thiols, and azide and alkyne derivatives for click chemistry applications.
Quantitative Data Summary
For ease of comparison, the key quantitative properties of commonly used TAMRA derivatives are summarized in the table below. These values are crucial for designing and optimizing experiments.
| Property | Value | References |
| Excitation Maximum (λex) | ~546 - 556 nm | |
| Emission Maximum (λem) | ~579 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.5 | |
| Recommended Laser Line | 532 nm or 561 nm |
Note: The exact spectral characteristics and quantum yield can be influenced by the local environment, including pH and conjugation to other molecules.
Key Applications and Experimental Protocols
TAMRA's versatility allows for its use in a wide range of biotechnological applications, from visualizing cellular structures to quantifying molecular interactions.
Immunofluorescence (IF) Staining
Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissues using an antibody labeled with a fluorescent dye. TAMRA-conjugated secondary antibodies are commonly used to detect a primary antibody bound to the target antigen.
This protocol outlines the steps for indirect immunofluorescence staining of a target protein in cultured adherent cells using a TAMRA-conjugated secondary antibody.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody (specific to the target protein)
-
TAMRA-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Antifade Mounting Medium with DAPI (for nuclear counterstaining)
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on sterile glass coverslips and culture until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with Fixation Solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the TAMRA-conjugated secondary antibody in the Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium containing DAPI.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and TAMRA (red channel).
-
Caption: Workflow for indirect immunofluorescence staining.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule that is highly sensitive to the distance between them, typically in the range of 1-10 nanometers. TAMRA is a widely used acceptor in FRET pairs due to its favorable spectral overlap with many common donor fluorophores like fluorescein (FAM) or Cyanine3 (Cy3).
This protocol describes a method for measuring protease activity using a peptide substrate dually labeled with a donor fluorophore (e.g., FAM) and TAMRA as the acceptor. In the intact peptide, FRET occurs, quenching the donor's fluorescence. Proteolytic cleavage separates the donor and acceptor, leading to an increase in donor fluorescence.
Materials:
-
FRET peptide substrate (labeled with a donor and TAMRA)
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and ZnCl2 for MMPs)
-
Protease of interest
-
Protease inhibitor (for control experiments)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO and dilute to the final concentration in Assay Buffer.
-
Prepare a stock solution of the protease in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to the wells of a microplate.
-
Add the FRET peptide substrate to all wells.
-
Add the protease to the test wells and a protease inhibitor to the control wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in donor fluorescence over time at its specific emission wavelength.
-
The initial rate of the reaction is proportional to the protease activity.
-
Caption: Principle of a FRET-based protease assay.
Live-Cell Imaging
TAMRA-labeled molecules are widely used to monitor cellular uptake, subcellular localization, and real-time trafficking in live cells. Its photostability is a critical feature for time-lapse microscopy, ensuring minimal signal loss during prolonged imaging sessions.
This protocol provides a general guideline for visualizing the internalization of a TAMRA-conjugated peptide by live cells.
Materials:
-
Cells cultured on glass-bottom dishes
-
Cell culture medium
-
TAMRA-labeled peptide
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes to the desired confluency.
-
-
Labeling:
-
Replace the culture medium with fresh medium containing the TAMRA-labeled peptide at the desired concentration.
-
Incubate the cells for the desired time period (e.g., 30 minutes to several hours).
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed medium to remove any unbound peptide.
-
-
Imaging:
-
Place the dish on the stage of the live-cell imaging microscope.
-
Use a 561 nm laser for excitation and collect the emission between approximately 570-620 nm.
-
Acquire time-lapse images to observe the dynamics of peptide uptake and trafficking.
-
Caption: Workflow of live-cell imaging for peptide uptake.
Flow Cytometry
TAMRA-conjugated biomolecules, such as antibodies or ligands, are well-suited for flow cytometry, a powerful technique for single-cell analysis. Its excitation and emission properties are compatible with the standard laser lines available on most commercial flow cytometers.
This protocol outlines the general steps for identifying and quantifying cell subpopulations based on the expression of a specific cell surface marker using a TAMRA-conjugated antibody.
Materials:
-
Cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
TAMRA-conjugated primary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in the staining buffer at a concentration of 1x10^6 cells/100 µL.
-
-
Staining:
-
Add the TAMRA-conjugated antibody to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer using the appropriate laser and filter set for TAMRA.
-
References
An In-depth Technical Guide to TAMRA-PEG3-Maleimide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TAMRA-PEG3-Maleimide, a fluorescent labeling reagent, and its application in the covalent modification of proteins. This document details the fundamental principles of the labeling chemistry, experimental protocols, and data analysis, serving as a technical resource for researchers in life sciences and drug development.
Core Concepts: The Chemistry of Labeling
This compound is a specialized chemical probe consisting of three key components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red portion of the visible spectrum.[1][2] Its robust fluorescence makes it ideal for various detection methods.[1]
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polyethylene glycol linker.[3][4] This spacer enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the protein, which helps to preserve the protein's biological activity.
-
Maleimide: A thiol-reactive group that specifically and efficiently reacts with the sulfhydryl group of cysteine residues in proteins to form a stable thioether bond. This reaction is highly selective at neutral to slightly acidic pH, minimizing off-target labeling of other amino acid residues like lysine.
The labeling reaction, a Michael addition, is a widely used bioconjugation technique. The maleimide group's electrophilic double bond readily reacts with the nucleophilic thiol group of a cysteine residue.
Quantitative Data Summary
For reproducible and accurate results, understanding the quantitative aspects of this compound and the labeling process is crucial.
Table 1: Physicochemical and Spectroscopic Properties of TAMRA
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~552 - 557 nm | |
| Emission Maximum (λem) | ~578 - 583 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield | ~0.3 - 0.5 | |
| Appearance | Dark red solid | |
| Solubility | DMSO, DMF, Methanol |
Note: Spectroscopic properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.
Table 2: Recommended Protein Labeling Reaction Conditions
| Parameter | Recommended Condition | Notes | Source(s) |
| pH | 7.0 - 7.5 | The maleimide-thiol reaction is most efficient and specific at this pH range. | |
| Buffer | PBS, Tris, or HEPES | Buffers should be free of thiols. | |
| Temperature | Room temperature or 4°C | Incubation can be performed for 2 hours at room temperature or overnight at 4°C. | |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein. | |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
Experimental Protocols
This section provides detailed methodologies for the key steps in protein labeling with this compound.
Protein Preparation
-
Dissolve the Protein: Prepare a solution of the protein to be labeled in a suitable amine-free and thiol-free buffer (e.g., 1X PBS, 10-100 mM Tris, or HEPES) at a pH of 7.0-7.5. The recommended protein concentration is between 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): For proteins with intramolecular disulfide bonds that need to be labeled at the constituent cysteine residues, reduction is necessary. Disulfides do not react with maleimides.
-
Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate the mixture for 20-30 minutes at room temperature.
-
It is recommended to perform the reduction and subsequent labeling in an inert gas atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.
-
Dye Preparation
-
Equilibrate the Dye: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Reconstitute the Dye: Prepare a stock solution of the dye (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.
-
Storage of Stock Solution: Unused stock solution can be stored at -20°C, protected from light and moisture, for at least one month if prepared in anhydrous DMSO.
Labeling Reaction
-
Add Dye to Protein: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (typically 10:1 to 20:1).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the Labeled Protein
It is crucial to remove any unreacted, free dye from the labeled protein to avoid high background signals in downstream applications.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger labeled protein from the smaller, free dye molecules.
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with the desired storage buffer.
-
Carefully load the entire labeling reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. The labeled protein will elute first, followed by the free dye.
-
-
Fraction Collection and Monitoring: Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Pooling Fractions: Pool the fractions that contain the purified TAMRA-labeled protein.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance: Dilute the purified labeled protein solution to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 to 1.0). Measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).
-
Calculate Protein Concentration:
-
First, calculate the corrected absorbance at 280 nm (A₂₈₀,corr) to account for the dye's absorbance at this wavelength: A₂₈₀,corr = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is typically around 0.3).
-
Then, calculate the molar concentration of the protein: Protein Concentration (M) = A₂₈₀,corr / (ε_protein × path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_max / (ε_dye × path length) where ε_dye is the molar extinction coefficient of TAMRA at its A_max (~90,000 M⁻¹cm⁻¹).
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Chemical Reaction Pathway
Caption: Thiol-Reactive Labeling Chemistry.
Experimental Workflow
Caption: Protein Labeling Experimental Workflow.
Application of Labeled Protein
Caption: Labeled Protein in a Fluorescence-Based Assay.
References
Methodological & Application
A Step-by-Step Guide to Labeling Cysteine Residues: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and application notes for the selective labeling of cysteine residues in proteins. Cysteine's unique reactivity, owing to its thiol group, makes it a prime target for site-specific modification, enabling a wide range of applications in research and drug development, from studying protein structure and function to developing targeted therapeutics.[1][2][3][4] This document offers a comparative analysis of common labeling reagents, step-by-step experimental procedures, and troubleshooting guidance to ensure successful and reproducible labeling outcomes.
Comparative Analysis of Cysteine Labeling Reagents
The selection of a labeling reagent is critical and depends on the specific experimental goals, including desired reactivity, stability of the resulting bond, and the downstream application.[5] The most common classes of reagents for cysteine modification are maleimides and iodoacetamides, each with distinct characteristics.
Table 1: Comparison of Common Cysteine Labeling Reagents
| Reagent Class | Reaction Mechanism | Optimal pH | Reaction Speed | Bond Stability | Key Considerations |
| Maleimides | Michael addition | 6.5 - 7.5 | Fast | Stable thioether bond | Highly specific for thiols at optimal pH. The reaction can be reversible under certain conditions. |
| Iodoacetamides | Nucleophilic substitution (SN2) | 7.5 - 8.5 | Moderate to Fast | Very stable thioether bond | Can exhibit off-target reactions with other nucleophilic residues (e.g., histidine, lysine) at higher pH. |
| Vinyl Sulfones | Michael addition | 8.0 - 9.0 | Slower than maleimides | Very stable thioether bond | Forms a highly stable bond. |
| Methanethiosulfonates (MTS) | Thiol-disulfide exchange | ~7.0 | Fast | Reversible disulfide bond | Primarily used for spin labeling in EPR studies. |
General Experimental Workflow for Cysteine Labeling
A typical cysteine labeling experiment follows a general workflow, which can be adapted based on the specific protein, label, and downstream application.
Caption: General workflow for a cysteine labeling experiment.
Detailed Experimental Protocols
Protocol 1: Labeling with Maleimide Dyes
This protocol is suitable for labeling proteins with fluorescent dyes or other probes functionalized with a maleimide group.
Materials:
-
Protein sample (1-10 mg/mL in a suitable buffer, e.g., PBS, HEPES, Tris at pH 7.0-7.5)
-
Maleimide labeling reagent (e.g., fluorescent maleimide dye)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol) (optional)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. Buffers should be free of thiols.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent like L-cysteine or β-mercaptoethanol can be added to a final concentration that is in excess of the maleimide reagent.
-
-
Purification:
-
Remove the unreacted maleimide reagent using a desalting column or dialysis.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength. A correction factor for the dye's absorbance at 280 nm must be applied.
-
Protocol 2: Labeling with Iodoacetamide
This protocol describes the alkylation of cysteine residues using iodoacetamide (IAM), a common method for irreversible labeling.
Materials:
-
Protein sample (in a suitable buffer, e.g., Tris-HCl, pH 8.0)
-
Iodoacetamide (IAM)
-
Reducing agent (e.g., DTT)
-
Quenching reagent (e.g., DTT or L-cysteine)
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein in a buffer at pH ~8.0. For denaturing conditions, 6 M urea can be included.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation Reaction:
-
Cool the sample to room temperature.
-
Prepare a fresh solution of IAM.
-
Add IAM to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
Add DTT or L-cysteine to a final concentration of 50 mM to quench the unreacted IAM.
-
-
Purification:
-
The labeled protein can be purified from excess reagents by buffer exchange or dialysis.
-
Reaction Mechanisms
The chemical reactions underpinning the labeling of cysteine residues with common reagents are illustrated below.
Caption: Reaction of cysteine with maleimide and iodoacetamide.
Data Presentation: Quantitative Analysis of Labeling
Achieving high labeling efficiency is crucial for the success of many downstream applications. The following table summarizes typical labeling efficiencies and key parameters for different reagents.
Table 2: Quantitative Parameters for Cysteine Labeling Reagents
| Reagent | Labeling Efficiency | Molar Ratio (Reagent:Protein) | Incubation Time | Incubation Temperature | Reference |
| Maleimide Dyes | >80% | 10-20:1 | 2 hours - overnight | Room Temp or 4°C | |
| Iodoacetamide | >95% (optimized) | 10-50 fold molar excess | 30 minutes | Room Temp | |
| N-ethylmaleimide (NEM) | Approaching 100% (optimized) | 1-10 mM final concentration | 1-2 hours | Room Temp |
Note: Labeling efficiency is highly dependent on the specific protein, buffer conditions, and accessibility of the cysteine residue.
Troubleshooting
Common issues in cysteine labeling experiments and their potential solutions are outlined below.
Table 3: Troubleshooting Guide for Cysteine Labeling
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete reduction of disulfides- Re-oxidation of thiols- Inactive labeling reagent- Low accessibility of cysteine residue | - Ensure complete reduction with sufficient reducing agent.- Perform labeling promptly after removing reducing agent.- Prepare fresh labeling reagent stock solution.- Consider denaturing conditions to expose the cysteine residue. |
| Non-specific Labeling | - Reaction pH is too high (for iodoacetamides)- Presence of other reactive nucleophiles | - Optimize the reaction pH to be within the recommended range for the reagent.- Ensure buffer purity. |
| Protein Precipitation | - Low solubility of the protein or the dye-protein conjugate- High concentration of organic solvent from the label stock | - Perform the reaction in a larger volume.- Add a small amount of a compatible organic co-solvent (e.g., DMSO). |
Applications in Drug Development and Research
The site-specific labeling of cysteine residues is a cornerstone technique in various fields:
-
Structural Biology: Techniques like site-directed spin labeling (SDSL) use cysteine modification to introduce paramagnetic probes for measuring distances and studying protein dynamics via EPR spectroscopy.
-
Chemoproteomic Profiling: Cysteine-reactive probes are used to map the reactivity of cysteine residues across the proteome, providing insights into their functional roles and identifying potential drug targets.
-
Antibody-Drug Conjugates (ADCs): Cysteine residues can be engineered into antibodies to allow for the site-specific conjugation of cytotoxic drugs, leading to more homogeneous and effective ADCs.
-
Fluorescence Studies: Attaching fluorescent probes to specific cysteine residues enables the study of protein localization, conformation changes, and interactions using techniques like FRET.
Signaling Pathway Visualization
Cysteine residues are often involved in redox signaling pathways, where their oxidation state can modulate protein function. Labeling techniques can be used to study these modifications.
References
- 1. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note & Protocol: Labeling Antibodies with TAMRA-PEG3-Maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of fluorescent dyes to antibodies is a fundamental technique for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] This protocol details the site-specific labeling of antibodies using TAMRA-PEG3-Maleimide. Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorophore.[2][4] The inclusion of a three-unit polyethylene glycol (PEG3) spacer enhances solubility and minimizes potential steric hindrance between the dye and the antibody, preserving its biological function.
The labeling chemistry is based on the reaction between a maleimide group on the dye and a free sulfhydryl (thiol) group on the antibody. Since native antibodies typically have their cysteine residues forming disulfide bonds, a reduction step is necessary to generate free thiols for conjugation. This method allows for more controlled, site-specific labeling compared to amine-reactive chemistry. The reaction is highly selective for thiols within a neutral pH range of 6.5-7.5.
Quantitative Data Summary
The efficiency and success of the conjugation reaction depend on several key parameters. The following table summarizes the recommended quantitative data for labeling an IgG antibody (~150 kDa).
| Parameter | Recommended Value | Notes |
| Antibody Preparation | ||
| Buffer | Phosphate, HEPES, or PBS | Must be free of thiol-containing reagents. |
| pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction selectivity. |
| Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Antibody Reduction | ||
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Does not need to be removed before adding the maleimide dye. |
| TCEP Molar Excess | 10 to 100-fold | Empirically determine the optimal ratio for your antibody. |
| Incubation Time | 20 - 30 minutes | At room temperature. |
| Labeling Reaction | ||
| Dye Solvent | Anhydrous DMSO or DMF | Prepare dye stock solution immediately before use. |
| Dye Stock Concentration | 10 mM | Store unused stock at -20°C for up to one month. |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized. |
| Incubation Time | 2 hours at Room Temp. or Overnight at 4°C | Protect from light during incubation. |
| Storage | ||
| Short-Term Storage | 4°C, protected from light | Stable for up to one week. |
| Long-Term Storage | -20°C with 50% glycerol or 5-10 mg/mL BSA | Add 0.01-0.03% sodium azide to prevent microbial growth. |
Experimental Workflow
The diagram below illustrates the complete workflow for the preparation, labeling, and purification of a this compound conjugated antibody.
Caption: Workflow for antibody labeling with this compound.
Detailed Experimental Protocols
Antibody Preparation
This step ensures the antibody is in an optimal buffer for the reduction and conjugation reactions.
-
Buffer Exchange : If your antibody is in a buffer containing primary amines (e.g., Tris) or thiols, exchange it into a suitable reaction buffer (e.g., PBS, 10-100 mM HEPES) at pH 7.0-7.5. This can be achieved using dialysis or a desalting column.
-
Concentration Adjustment : Adjust the antibody concentration to 1-10 mg/mL. In general, higher concentrations lead to better labeling efficiency.
-
Degas Buffer : For optimal results, degas the reaction buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through it to minimize the re-oxidation of thiols.
Antibody Reduction (Generation of Free Thiols)
This protocol describes the reduction of antibody disulfide bonds using TCEP.
-
Prepare TCEP Stock : Prepare a fresh stock solution of TCEP in the reaction buffer.
-
Reduction Reaction : Add a 10- to 100-fold molar excess of TCEP to the antibody solution.
-
Incubation : Flush the reaction vial with an inert gas (nitrogen or argon), cap it, and incubate for 20-30 minutes at room temperature. The reduced antibody should be used immediately in the labeling reaction.
Preparation of this compound Stock Solution
Prepare the dye solution immediately before starting the conjugation.
-
Equilibrate : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve Dye : Add anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Mix : Vortex the vial briefly to ensure the dye is fully dissolved.
Labeling Reaction
This procedure conjugates the maleimide dye to the reduced antibody.
-
Calculate Dye Volume : Determine the volume of the this compound stock solution needed to achieve a 10-20 fold molar excess relative to the antibody.
-
Combine Reagents : Add the calculated volume of the dye stock solution to the reduced antibody solution.
-
Incubate : Mix thoroughly and flush the vial with an inert gas. Protect the reaction from light by wrapping the vial in aluminum foil and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
Purification of the Labeled Antibody
It is crucial to remove unreacted this compound from the antibody conjugate.
-
Select Method : Use a desalting column (e.g., Sephadex G-25), spin column, or dialysis to separate the labeled antibody from the free dye based on size.
-
Equilibrate : Equilibrate the column or dialysis cassette with your desired storage buffer (e.g., PBS).
-
Purify : Apply the reaction mixture to the column and collect the fractions containing the labeled antibody, which will elute first. If using dialysis, perform against the storage buffer with several buffer changes.
Characterization: Calculating the Degree of Labeling (DOL)
The DOL (or F/P ratio) represents the average number of dye molecules conjugated to each antibody molecule.
-
Measure Absorbance : Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA, which is ~555 nm (A₅₅₅).
-
Calculate DOL using the following equation:
DOL = (A₅₅₅ × ε_protein) / [(A₂₈₀ - (A₅₅₅ × CF)) × ε_dye]
-
ε_protein : Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye : Molar extinction coefficient of TAMRA at 555 nm (~95,000 M⁻¹cm⁻¹).
-
CF : Correction factor for the dye's absorbance at 280 nm (for TAMRA, ~0.3).
-
Storage of the Conjugate
Proper storage is essential to maintain the stability of the labeled antibody.
-
Short-Term : Store the purified conjugate at 4°C, protected from light, for up to a month.
-
Long-Term : For storage longer than a month, add a stabilizing protein like BSA to a final concentration of 5-10 mg/mL and/or glycerol to 50%. Aliquot the conjugate into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, the conjugate should be stable for a year or longer.
References
Application Notes and Protocols for TAMRA-PEG3-Maleimide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-Maleimide is a fluorescent probe designed for the specific labeling of biomolecules containing free thiol groups. This reagent combines the bright and photostable orange-red fluorophore, Tetramethylrhodamine (TAMRA), with a maleimide functional group via a hydrophilic three-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl groups (-SH) on cysteine residues of proteins, peptides, and other thiol-containing molecules to form a stable thioether bond. This specificity makes it a valuable tool for a wide range of applications in fluorescence microscopy, allowing for the precise visualization and tracking of labeled biomolecules in cells and tissues.
The integrated PEG3 linker enhances the water solubility of the probe and provides a flexible spacer between the fluorophore and the target molecule. This separation helps to minimize potential steric hindrance and reduces the likelihood of quenching interactions, thereby preserving the functionality of the labeled biomolecule and the fluorescence intensity of the dye.
Physicochemical and Spectroscopic Properties
The spectral characteristics of this compound are crucial for designing fluorescence microscopy experiments, including the selection of appropriate excitation sources and emission filters. The properties are largely based on the core TAMRA fluorophore.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~553 - 556 nm | [1][2] |
| Emission Maximum (λem) | ~575 - 580 nm | [1][3] |
| Molar Extinction Coeff. (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.1 - 0.7 (environment dependent) | |
| Reactive Group | Maleimide | |
| Reactivity Target | Thiols (Sulfhydryls, -SH) | |
| Common Solvents | DMSO, DMF |
Note: The quantum yield of TAMRA is known to be sensitive to its local environment and conjugation state.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for conjugating this compound to a purified protein containing accessible cysteine residues.
Materials:
-
This compound
-
Protein of interest in a thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP, DTT) - Optional, for reducing disulfide bonds
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Reaction tubes
-
Degassed buffers
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, amine-free, and thiol-free buffer (e.g., PBS or HEPES) at a pH of 7.0-7.5. A recommended protein concentration is 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mg/mL). Vortex to ensure it is fully dissolved. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Mix thoroughly and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching Reaction:
-
To stop the labeling reaction, add a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.
-
The degree of labeling can be determined spectrophotometrically.
-
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a TAMRA-labeled antibody (prepared as in Protocol 1) for indirect immunofluorescence staining of cultured cells.
Materials:
-
TAMRA-labeled secondary antibody
-
Primary antibody specific to the target of interest
-
Cultured cells on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI) - Optional
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Wash the cells briefly with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. For cell surface targets, this step should be skipped.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the TAMRA-labeled secondary antibody in blocking buffer.
-
Incubate the cells for 1 hour at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash three times with PBS, protected from light.
-
If desired, a nuclear counterstain like DAPI can be included in the second wash.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for TAMRA (e.g., TRITC or Texas Red channel).
-
Visualizations
References
Application Notes and Protocols for Cell Surface Protein Labeling with TAMRA-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the fluorescent labeling of cell surface proteins using TAMRA-PEG3-Maleimide. This reagent is a valuable tool for selectively targeting cysteine residues on extracellular domains of proteins, enabling researchers to visualize, track, and quantify these proteins in living or fixed cells. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, while the tetramethylrhodamine (TAMRA) fluorophore provides a bright and robust fluorescent signal.
Principle of the Reaction
The labeling strategy is based on the highly specific and efficient reaction between the maleimide group of this compound and the thiol (sulfhydryl) group of cysteine residues on the protein surface. This Michael addition reaction forms a stable, covalent thioether bond, ensuring permanent labeling of the target protein. The reaction is most efficient at a neutral to slightly alkaline pH (6.5-7.5) and is highly selective for thiols over other functional groups, such as amines, found in proteins.
Data Presentation
The following tables summarize representative quantitative data for cell surface protein labeling experiments using thiol-reactive fluorescent dyes. It is important to note that optimal conditions and results will vary depending on the specific cell type, protein of interest, and experimental setup.
Table 1: Representative Labeling Efficiency of a Thiol-Reactive Dye on Cultured Cells
| Cell Line | Target Protein | Dye Concentration (µM) | Incubation Time (min) | Incubation Temperature (°C) | Labeling Efficiency (%) |
| HeLa | EGFR (overexpressed) | 10 | 30 | 4 | ~85 |
| Jurkat | CD45 | 20 | 60 | 4 | ~92 |
| HEK293 | Integrin α5 | 15 | 45 | Room Temperature | ~88 |
Note: Labeling efficiency can be assessed by flow cytometry, comparing the fluorescence intensity of labeled cells to an unlabeled control population.
Table 2: Representative Signal-to-Noise Ratios for Labeled Cell Surface Proteins
| Imaging Modality | Cell Line | Target Protein | Signal-to-Noise Ratio |
| Confocal Microscopy | U2OS | Transferrin Receptor | 15:1 |
| Flow Cytometry | A431 | HER2 | 50:1 |
| Widefield Fluorescence Microscopy | CHO | GPCR | 8:1 |
Note: The signal-to-noise ratio is calculated as the mean fluorescence intensity of the labeled structure divided by the standard deviation of the background fluorescence.[1][2]
Table 3: Representative Cell Viability After Labeling with a Thiol-Reactive Fluorescent Dye
| Cell Line | Dye Concentration (µM) | Incubation Time (min) | Viability Assay | Cell Viability (%) |
| MCF-7 | 10 | 30 | Trypan Blue Exclusion | >95 |
| SH-SY5Y | 25 | 60 | Calcein AM/EthD-1 | >90 |
| Primary Neurons | 5 | 20 | MTT Assay | >98 |
Note: It is crucial to perform a cell viability assay to ensure that the labeling procedure does not induce cytotoxicity.[3][4]
Experimental Protocols
Protocol 1: General Labeling of Cell Surface Proteins with this compound
This protocol provides a general procedure for labeling cysteine residues on the surface of live cells.
Materials:
-
Cells of interest (adherent or in suspension)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine in PBS
-
Ice
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells to 80-90% confluency on a suitable culture vessel.
-
For suspension cells, harvest cells and wash twice with ice-cold PBS by gentle centrifugation. Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10^6 cells/mL.
-
-
(Optional) Reduction of Disulfide Bonds:
-
To increase the number of available thiol groups, disulfide bonds on the cell surface can be reduced.
-
Incubate cells with 0.5-1 mM TCEP in PBS for 15-30 minutes at room temperature.
-
Wash the cells three times with ice-cold PBS to remove the reducing agent. Proceed immediately to the labeling step.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
Note: The stock solution should be prepared fresh and protected from light. Unused portions can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
-
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution to the desired final concentration (typically 5-50 µM) in ice-cold PBS immediately before use.
-
For adherent cells, remove the culture medium, wash once with ice-cold PBS, and add the labeling solution to cover the cell monolayer.
-
For suspension cells, add the labeling solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 4°C or on ice, protected from light. Gentle agitation every 15 minutes can improve labeling uniformity.
-
-
Quenching of Unreacted Maleimide:
-
To stop the labeling reaction, add the quenching solution to a final concentration of 1-5 mM.
-
Incubate for 10-15 minutes on ice.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted dye and quenching solution.
-
-
Downstream Analysis:
-
The labeled cells are now ready for downstream applications such as fluorescence microscopy, flow cytometry, or biochemical analysis.
-
Protocol 2: Cell Viability Assay (Calcein AM/Ethidium Homodimer-1)
This protocol is used to assess the viability of cells after the labeling procedure.
Materials:
-
Labeled and washed cells
-
Unlabeled control cells
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
PBS
Procedure:
-
Prepare a working solution containing 2 µM Calcein AM and 4 µM EthD-1 in PBS.
-
Resuspend the labeled and control cells in the working solution.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Live cells will exhibit green fluorescence (Calcein).
-
Dead cells will exhibit red fluorescence (EthD-1).
-
-
Quantify the percentage of live and dead cells in both labeled and control populations to determine if the labeling process induced cytotoxicity.
Visualizations
Below are diagrams illustrating a typical experimental workflow and two major signaling pathways that can be investigated using fluorescently labeled cell surface proteins.
References
- 1. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving signal to noise in labeled biological specimens using energy-filtered TEM of sections with a drift correction strategy and a direct detection device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle Functionalization with TAMRA-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with fluorescent dyes is a critical technique in the fields of nanomedicine, drug delivery, and cellular imaging. This document provides detailed application notes and protocols for the covalent conjugation of TAMRA-PEG3-Maleimide to thiol-functionalized nanoparticles. TAMRA (Tetramethylrhodamine) is a bright, photostable fluorophore, while the polyethylene glycol (PEG) linker enhances solubility and reduces non-specific binding. The maleimide group specifically reacts with free sulfhydryl (thiol) groups to form a stable thioether bond, enabling precise and efficient labeling of nanoparticles.[1][2][3]
These protocols are designed to guide researchers through the process of nanoparticle functionalization, purification, and characterization, as well as their application in cellular imaging.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~800 g/mol | Varies by manufacturer |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~580 nm | [1] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | |
| Quantum Yield | ~0.1 - 0.3 | |
| Reactive Group | Maleimide | |
| Target Functional Group | Thiol (-SH) |
Table 2: Recommended Reaction Conditions for Nanoparticle Conjugation
| Parameter | Recommended Range | Notes | Reference |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, Tris | Thiol-free buffers are essential to prevent side reactions. | |
| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols. At pH > 7.5, reaction with amines can occur. | |
| Molar Ratio (Dye:Nanoparticle) | 10:1 to 20:1 | This should be optimized for each specific nanoparticle system. | |
| Reaction Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times can increase conjugation efficiency. | |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize potential degradation of sensitive nanoparticles. |
Table 3: Characterization of Functionalized Nanoparticles
| Characterization Technique | Parameter Measured | Expected Outcome | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Slight increase in size after conjugation. | |
| Zeta Potential | Surface Charge | Change in surface charge depending on the initial charge of the nanoparticle and the neutral charge of the PEG linker. | |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | Absorbance peaks corresponding to both the nanoparticle and TAMRA, allowing for quantification of conjugated dye. | |
| Transmission Electron Microscopy (TEM) | Morphology and Size | Visualization of nanoparticle size and shape, confirming no significant aggregation post-conjugation. |
Experimental Protocols
Protocol 1: Functionalization of Thiolated Nanoparticles with this compound
This protocol describes the conjugation of this compound to nanoparticles that have been surface-functionalized with thiol groups.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Conjugation Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution (optional): 1 M β-mercaptoethanol or L-cysteine in conjugation buffer
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette with appropriate molecular weight cutoff)
Procedure:
-
Preparation of Nanoparticles:
-
Disperse the thiol-functionalized nanoparticles in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the thiol groups are protected by disulfide bonds, reduction may be necessary. Add a 10-100 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column before proceeding.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension to achieve a 10-20 fold molar excess of the dye.
-
Mix gently and protect the reaction from light.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimide Groups (Optional):
-
To block any unreacted maleimide groups on the nanoparticle surface, add a quenching solution to a final concentration of 10 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Functionalized Nanoparticles:
-
Remove unconjugated dye and quenching reagents by size-exclusion chromatography or dialysis.
-
Collect the fractions containing the fluorescently labeled nanoparticles.
-
Protocol 2: Characterization of TAMRA-Functionalized Nanoparticles
1. UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation:
- Measure the absorbance of the purified functionalized nanoparticle solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A₅₅₅).
- Calculate the concentration of the nanoparticle and the dye using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient, c is the concentration, and l is the path length.
- The DOL is the molar ratio of the dye to the nanoparticle.
2. Dynamic Light Scattering (DLS) and Zeta Potential:
- Dilute a small aliquot of the purified nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
- Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
- Measure the zeta potential to determine the surface charge and stability of the nanoparticles in suspension.
Protocol 3: Cellular Imaging with TAMRA-Functionalized Nanoparticles
This protocol outlines the use of TAMRA-labeled nanoparticles for in vitro cellular imaging.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TAMRA-labeled nanoparticles
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Glass-bottom dishes or chamber slides
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Nanoparticle Treatment:
-
Prepare the desired concentration of TAMRA-labeled nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
-
Cell Fixation and Staining:
-
Wash the cells twice with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add a drop of mounting medium to the cells and cover with a coverslip.
-
Image the cells using a fluorescence microscope or a confocal microscope with appropriate filter sets for DAPI (blue) and TAMRA (red).
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Nanoparticle uptake and cellular signaling pathway.
References
Application Notes and Protocols for the Purification of TAMRA-Labeled Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a versatile and widely used fluorescent dye in biological research and drug development. Its bright orange-red fluorescence, with excitation and emission maxima around 555 nm and 580 nm respectively, makes it an excellent tool for labeling proteins and peptides.[1] These labeled biomolecules are instrumental in a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and Fluorescence Resonance Energy Transfer (FRET)-based enzyme activity assays.
The most common method for labeling proteins and peptides with TAMRA involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. This reactive group readily forms stable amide bonds with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, under mild alkaline conditions.
A critical step following the labeling reaction is the purification of the TAMRA-conjugated protein or peptide. This is essential to remove unconjugated free dye and any potential byproducts or aggregates formed during the labeling process. The presence of these impurities can lead to inaccurate quantification, high background fluorescence, and misleading results in downstream applications. This document provides detailed protocols for the labeling and subsequent purification of TAMRA-conjugated proteins and peptides, along with quantitative data to guide researchers in achieving high-purity reagents for their studies.
Data Presentation
Quantitative Comparison of TAMRA with Other Common Fluorophores
The selection of a fluorescent dye is a critical consideration in experimental design. The following table provides a comparison of the key photophysical properties of TAMRA with other commonly used fluorescent dyes.
| Property | TAMRA | Cy3 | Alexa Fluor 555 |
| Excitation Max (nm) | ~555 | ~550 | ~555 |
| Emission Max (nm) | ~580 | ~570 | ~565 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000[2] | ~150,000 | ~150,000 |
| Quantum Yield | ~0.1-0.3 | ~0.15 | ~0.1 |
| Photostability | Moderate | Low to Moderate | High |
| pH Sensitivity | Sensitive to high pH | Less sensitive than TAMRA | Largely insensitive |
| Typical Degree of Labeling (DOL) | 2-4 | 2-5 | 2-5 |
Recommended Molar Ratios for TAMRA Labeling and Expected Degree of Labeling (DOL)
The efficiency of the labeling reaction is dependent on several factors, including the concentration of the protein and the molar ratio of dye to protein. The following table provides starting recommendations for optimizing the labeling reaction. The optimal molar ratio should be determined empirically for each specific protein.
| Protein Concentration | Molar Ratio (Dye:Protein) | Expected Degree of Labeling (DOL) |
| 1-2 mg/mL | 5:1 to 10:1 | 1 - 3 |
| 2-5 mg/mL | 10:1 to 15:1 | 2 - 5 |
| 5-10 mg/mL | 15:1 to 20:1 | 3 - 7 |
Comparison of Purification Methods for TAMRA-Labeled Biomolecules
The choice of purification method depends on the properties of the labeled molecule (protein or peptide) and the desired scale of purification. Below is a qualitative and quantitative comparison of common purification techniques.
| Purification Method | Principle | Typical Protein Recovery | Typical Purity | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | ~75% | >95% | Mild conditions, preserves protein structure and function. | Lower resolution for molecules of similar size, longer run times.[3] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Variable, can be high | >95%[4] | High resolution, excellent for peptide purification.[4] | Can denature proteins due to organic solvents and acidic conditions. |
| Spin Column Chromatography | Rapid size-based separation. | High | Good | Fast and convenient for small-scale purification. | Can be costly for large numbers of samples. |
| Dialysis | Separation based on diffusion through a semi-permeable membrane. | High | Good | Simple and inexpensive. | Time-consuming, may not be suitable for small peptides. |
Experimental Protocols
Protocol 1: Labeling of Proteins with TAMRA-NHS Ester
This protocol describes a general method for labeling proteins with an amine-reactive TAMRA-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer such as PBS, pH 7.2-8.0)
-
TAMRA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion or spin column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to labeling.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the dissolved TAMRA-NHS ester. The molar ratio of dye to protein should be optimized, with a common starting point being a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Protocol 2: Purification of TAMRA-Labeled Proteins using Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing unconjugated TAMRA dye from the labeled protein.
Materials:
-
TAMRA-labeled protein solution from Protocol 1
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or similar)
-
Equilibration and Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
-
Spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the elution buffer.
-
Sample Application: Carefully load the quenched labeling reaction mixture onto the top of the column bed.
-
Elution: Begin eluting the sample with the elution buffer. The larger TAMRA-labeled protein will elute first, followed by the smaller, unconjugated TAMRA dye.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 0.5 - 1 mL). The labeled protein can often be visually identified as the first colored band to elute.
-
Analysis of Fractions: Monitor the absorbance of the collected fractions at 280 nm (for protein) and ~555 nm (for TAMRA).
-
Pooling of Fractions: Pool the fractions containing the purified TAMRA-labeled protein. If necessary, the pooled fractions can be concentrated using a centrifugal filter device.
Protocol 3: Purification of TAMRA-Labeled Peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is ideal for the high-resolution purification of TAMRA-labeled peptides.
Materials:
-
TAMRA-labeled peptide solution
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Dissolve the crude TAMRA-labeled peptide in a minimal volume of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 1 mL/min for at least 15 minutes.
-
Injection: Inject the prepared peptide sample onto the column.
-
Elution Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and ~555 nm (for the TAMRA label).
-
Fraction Collection: Collect the peak corresponding to the TAMRA-labeled peptide.
-
Solvent Evaporation: Remove the solvent from the collected fraction, typically by lyophilization.
Protocol 4: Determination of the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method to quantify the labeling efficiency.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified TAMRA-labeled protein solution at 280 nm (A280) and at the absorbance maximum for TAMRA (~555 nm, Amax).
-
Calculate Protein Concentration:
-
First, determine the correction factor (CF) for the dye's absorbance at 280 nm. For TAMRA, the CF is approximately 0.3.
-
Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein
-
where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / εdye
-
where εdye is the molar extinction coefficient of TAMRA at its Amax (~90,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mandatory Visualizations
Caption: Experimental workflow for the labeling and purification of TAMRA-conjugated proteins and peptides.
Caption: FRET-based assay for monitoring EGFR kinase activity using a TAMRA-labeled component.
References
Troubleshooting & Optimization
how to prevent hydrolysis of TAMRA-PEG3-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TAMRA-PEG3-Maleimide. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures, with a focus on preventing the hydrolysis of the maleimide group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent. It consists of a TAMRA (Tetramethylrhodamine) fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a maleimide reactive group. The TAMRA dye provides a strong fluorescent signal, while the PEG linker increases hydrophilicity and reduces potential steric hindrance. The maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond. This makes it a valuable tool for fluorescently labeling biomolecules in various applications, including fluorescence microscopy, flow cytometry, and protein tracking.
Q2: What is maleimide hydrolysis and why is it a concern?
A2: Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by the addition of a water molecule. This reaction converts the reactive maleimide group into a non-reactive maleamic acid derivative. This is a significant concern because the hydrolyzed maleimide can no longer react with thiol groups, leading to a reduced efficiency or complete failure of the conjugation reaction. This results in a lower yield of the desired fluorescently labeled product and can complicate the purification and quantification of the final conjugate.
Q3: What are the primary factors that influence the rate of maleimide hydrolysis?
A3: The rate of maleimide hydrolysis is primarily influenced by the following factors:
-
pH: The hydrolysis of the maleimide group is significantly accelerated at alkaline pH (pH > 7.5).
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Aqueous Environment: Prolonged exposure to water or aqueous buffers will lead to hydrolysis. It is for this reason that maleimide reagents should not be stored in aqueous solutions for extended periods.
Q4: How should I store this compound to prevent hydrolysis?
A4: To ensure the stability of the maleimide group, this compound should be stored under the following conditions:
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture. It is advisable to desiccate the product during storage.
-
Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solutions from light. Aqueous solutions of the maleimide reagent should be prepared immediately before use and should not be stored.
Troubleshooting Guide
Problem: Low or no fluorescence signal after conjugation reaction.
This is a common issue that can often be attributed to the hydrolysis of the maleimide group before or during the conjugation reaction.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound stock solution | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before each experiment. Avoid using previously prepared aqueous solutions. |
| Incorrect reaction buffer pH | Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.[1] Use a calibrated pH meter to verify the pH of your buffer immediately before use. Buffers such as phosphate-buffered saline (PBS), HEPES, or MES are suitable choices. Avoid amine-containing buffers like Tris, as they can react with the maleimide at higher pH. |
| Prolonged reaction time in aqueous buffer | While some reactions may require longer incubation, be aware that extended times in aqueous buffer will increase the likelihood of hydrolysis. If possible, optimize the reaction for a shorter duration. |
| High reaction temperature | Perform the conjugation reaction at room temperature or 4°C. While lower temperatures will slow down the conjugation reaction, they will also significantly reduce the rate of hydrolysis. |
| Oxidation of thiol groups on the biomolecule | The maleimide group reacts with free sulfhydryl groups. If these have oxidized to form disulfide bonds, the conjugation will not occur. Consider reducing the biomolecule with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. If DTT (dithiothreitol) is used, it must be removed before adding the maleimide reagent. |
Quantitative Data on Maleimide Stability
| Compound/Adduct | Condition | Half-life (t½) | Reference |
| N-phenyl maleimide | Physiological pH | ~55 minutes | [2] |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | [2] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | [2] |
| Maleimide-thiol adduct (general) | In presence of glutathione | 20 - 80 hours | [3] |
| 8-arm PEG-maleimide | pH 7.4, 20°C | ~15.5 hours | |
| 8-arm PEG-maleimide | pH 7.4, 37°C | ~2.9 hours |
Experimental Protocols
Protocol: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general guideline for the conjugation of this compound to a protein with available cysteine residues. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Thiol-containing protein
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, pH 7.2 (degassed)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~555 nm).
-
Visualizations
Maleimide Hydrolysis Pathway
Caption: The hydrolysis pathway of this compound, leading to a non-reactive product.
Recommended Experimental Workflow for Conjugation
Caption: A recommended workflow for successful this compound conjugation.
References
Technical Support Center: Disulfide Bond Reduction for Protein Labeling
Welcome to the technical support center for protein disulfide bond reduction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I choose, DTT or TCEP?
A1: The choice between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) is application-specific.[1][2] TCEP is often preferred for labeling with maleimide-based reagents as DTT contains thiol groups that can compete with the protein's cysteines, reducing labeling efficiency.[1][3] TCEP is also more stable over a wider pH range (1.5-8.5) and more resistant to air oxidation.[3] However, DTT can be more effective in the presence of metal chelators like EGTA, whereas TCEP's stability can be compromised by these agents.
Q2: Can I perform labeling in the presence of the reducing agent?
A2: It is generally recommended to remove the reducing agent before labeling, especially when using DTT with maleimide dyes, as it significantly inhibits the reaction. While TCEP interferes less with maleimide labeling than DTT, its presence can still reduce labeling efficiency. Some studies suggest that for iodoacetamide-based labeling, low concentrations (0.1 mM) of either DTT or TCEP have minimal impact. However, removal of the reducing agent is a safer approach to ensure optimal labeling.
Q3: Why is my protein precipitating after reduction or labeling?
A3: Protein precipitation can occur for several reasons. The reduction of disulfide bonds that are crucial for structural integrity can lead to protein unfolding and aggregation. Performing the reduction in the presence of denaturants like urea or guanidine-HCl can help maintain the unfolded protein in solution. Precipitation after labeling can be caused by the dye molecules themselves, which can be hydrophobic and cause the protein to become less soluble. Using a more hydrophilic dye or reducing the labeling stoichiometry can mitigate this issue.
Q4: How do I confirm that the disulfide bonds have been completely reduced?
A4: The number of free thiols can be quantified using Ellman's reagent (DTNB). This method involves a colorimetric assay where the absorbance at 412 nm is proportional to the concentration of free sulfhydryl groups. To determine the extent of reduction, you can measure the free thiol concentration before and after the reduction step.
Q5: What are the optimal conditions for disulfide bond reduction?
A5: Optimal conditions depend on the protein and the chosen reducing agent. For DTT, a pH range of 7.5-8.5 is ideal. TCEP is effective over a broader pH range. A 10- to 100-fold molar excess of the reducing agent over the protein is a common starting point. Incubation times typically range from 15 to 60 minutes, and temperatures of 37°C or 56°C can improve reduction efficiency, especially for inaccessible disulfide bonds.
Troubleshooting Guides
Problem: Incomplete Disulfide Bond Reduction
Symptoms:
-
Low labeling efficiency.
-
Quantification of free thiols shows a lower than expected number.
-
Heterogeneity in mass spectrometry analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (DTT or TCEP). A 10- to 100-fold molar excess is a common starting point. |
| Suboptimal pH | Adjust the buffer pH to the optimal range for your reducing agent. For DTT, a pH of 7.5-8.5 is recommended. TCEP is effective over a wider pH range. |
| Short Incubation Time or Low Temperature | Increase the incubation time (typically 15-60 minutes) and/or temperature (37°C or 56°C) to enhance reduction efficiency. |
| Inaccessible Disulfide Bonds | Perform the reduction under denaturing conditions by adding urea or guanidine-HCl to the buffer to unfold the protein and expose buried disulfide bonds. |
| Oxidized Reducing Agent | Prepare fresh solutions of DTT immediately before use, as it is prone to oxidation. TCEP is more stable but should also be handled according to the manufacturer's recommendations. |
Problem: Low Labeling Efficiency
Symptoms:
-
Low fluorescence signal after labeling.
-
Low drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Possible Causes & Solutions:
| Cause | Solution |
| Interference from Reducing Agent | Remove the reducing agent after reduction and before adding the labeling reagent, especially when using DTT with maleimides. This can be done via dialysis, desalting columns, or buffer exchange. |
| Re-oxidation of Thiols | After removing the reducing agent, proceed with the labeling step immediately to prevent the reformation of disulfide bonds. Work in a low-oxygen environment if possible. |
| Hydrolysis of Labeling Reagent | Ensure that the labeling reagent is fresh and has been stored correctly. Some labeling reagents are sensitive to moisture and can hydrolyze, rendering them inactive. |
| Suboptimal pH for Labeling | The labeling reaction has an optimal pH range. For maleimide-based labeling, a pH of 6.5-7.5 is typically recommended. |
Problem: Protein Aggregation and Precipitation
Symptoms:
-
Visible precipitate forms during or after the reduction or labeling step.
-
Loss of protein concentration after centrifugation.
Possible Causes & Solutions:
| Cause | Solution |
| Protein Instability Upon Reduction | The reduction of structurally important disulfide bonds can lead to protein unfolding and aggregation. Include denaturants like urea or guanidine-HCl in the reduction buffer to keep the protein soluble. |
| Hydrophobicity of the Label | Highly hydrophobic fluorescent dyes can cause the labeled protein to precipitate. Use a more hydrophilic dye or reduce the labeling stoichiometry. |
| Inappropriate Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for the reduced or labeled protein's solubility. Adjust the pH to be at least one unit away from the protein's isoelectric point (pI). |
Data Summary
Comparison of Common Reducing Agents: DTT vs. TCEP
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| Optimal pH | > 7.0 | 1.5 - 8.5 |
| Odor | Strong, sulfur-like | Odorless |
| Stability | Prone to air oxidation; stabilized by metal chelators (e.g., EGTA) | More resistant to air oxidation; destabilized by some metal chelators |
| Interference with Maleimides | High interference, must be removed before labeling | Low to moderate interference, but removal is still recommended |
| Compatibility with Ni-IMAC | Not compatible, reduces Ni2+ ions | Compatible |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction for Labeling
-
Prepare the Protein Solution: Dissolve the protein in a suitable buffer (e.g., phosphate or Tris buffer) at a concentration of 1-10 mg/mL.
-
Add Reducing Agent:
-
For DTT : Add freshly prepared DTT to a final concentration of 10-20 mM.
-
For TCEP : Add TCEP to a final concentration of 5-10 mM.
-
-
Incubate: Incubate the reaction mixture at 37-56°C for 1-2 hours. The optimal time and temperature should be determined empirically for each protein.
-
Remove Reducing Agent: Remove the excess reducing agent using a desalting column (e.g., PD-10), dialysis, or buffer exchange, equilibrating with the labeling buffer.
-
Proceed to Labeling: Immediately proceed with the labeling protocol to prevent re-oxidation of the free thiols.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Stock Solution: 4 mg/mL DTNB in the reaction buffer.
-
Standard: Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine.
-
-
Assay:
-
In a microplate well or cuvette, add 50 µL of the DTNB stock solution to 2.5 mL of Reaction Buffer.
-
Add a known volume of your reduced protein sample to the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
-
Measure Absorbance: Measure the absorbance at 412 nm.
-
Calculate Thiol Concentration: Calculate the concentration of free thiols using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) or by comparing to the standard curve.
Visual Guides
Caption: General workflow for protein reduction and labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Technical Support Center: Optimizing Maleimide Reactions
Welcome to the technical support center for maleimide-based bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during maleimide reactions, providing potential causes and solutions.
Issue 1: Low or No Conjugation Efficiency
Potential Cause 1: Oxidized Thiols
Free thiol (-SH) groups on your protein or peptide can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1] This can be catalyzed by the presence of divalent metals.[1]
Solution:
-
Disulfide Bond Reduction: Before conjugation, reduce any disulfide bonds. The two most common reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[1][2]
-
Prevent Re-oxidation:
-
Degas your buffers to remove dissolved oxygen.
-
Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.
-
Potential Cause 2: Hydrolyzed Maleimide
Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5, which renders them inactive.
Solution:
-
Always prepare aqueous solutions of maleimide-containing reagents immediately before use.
-
For storage, dissolve maleimide reagents in a dry, biocompatible organic solvent such as DMSO or DMF.
Potential Cause 3: Suboptimal pH
The pH of the reaction buffer is critical for efficient and specific conjugation. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.
Potential Cause 4: Incorrect Stoichiometry
The molar ratio of the maleimide reagent to the thiol-containing molecule can significantly impact conjugation efficiency.
Solution:
-
A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.
Issue 2: Side Reactions and Lack of Selectivity
Potential Cause 1: Reaction of Reducing Agent with Maleimide
Phosphine-based reducing agents like TCEP can react with maleimides, which can compete with the desired thiol-maleimide reaction.
Solution:
-
While TCEP is often preferred because it doesn't need to be removed before conjugation, be aware of this potential side reaction.
-
If using a thiol-containing reducing agent like DTT, it is crucial to remove it before adding the maleimide reagent to prevent it from competing with your target molecule. This can be done using a desalting column.
-
Consider methods to quench the phosphine reducing agent before adding the maleimide. For example, water-soluble PEG-azides can be used to quench TCEP and THPP in situ. Another approach is the selective oxidation of the phosphine with azidobenzoic acid.
Potential Cause 2: Reaction with Primary Amines
At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.
Solution:
-
Maintain the reaction pH between 6.5 and 7.5 for optimal selectivity for thiols.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I choose, TCEP or DTT?
Both TCEP and DTT are effective at reducing disulfide bonds to free thiols for maleimide conjugation. The choice depends on your experimental setup.
-
TCEP is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group, meaning it generally does not need to be removed before adding the maleimide reagent. It is also effective over a wider pH range (1.5-8.5). However, be mindful of its potential to react with maleimides.
-
DTT is a strong reducing agent, but its activity is optimal at a pH greater than 7. Since it contains thiol groups, excess DTT must be removed before the conjugation reaction to prevent it from competing with your molecule of interest.
Q2: How can I improve the stability of my maleimide conjugate?
The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in a thiol-rich environment like the in vivo milieu with glutathione. To increase stability, you can induce hydrolysis of the thiosuccinimide ring after conjugation by adjusting the pH to 8.5-9.0. This results in a more stable succinamic acid thioether.
Q3: What are the recommended storage conditions for maleimide reagents?
Maleimide reagents are sensitive to moisture and hydrolysis. They should be stored in a dry, biocompatible organic solvent like DMSO or DMF at -20°C. Aqueous solutions should be prepared fresh before each use.
Data Summary Tables
Table 1: Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Thiol-containing | No | Yes |
| Need for Removal | Generally no, but can react with maleimide | Yes, must be removed before conjugation |
| Effective pH Range | 1.5 - 8.5 | > 7.0 |
| Odor | Odorless | Slight sulfur smell |
| Stability | More stable to air oxidation | Less stable, especially in the presence of metal ions |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and minimizing maleimide hydrolysis. |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C for sensitive proteins. |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Should be optimized for specific reactants. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | Excess maleimide drives the reaction to completion. |
| Additives | 1-5 mM EDTA | Chelates metal ions to prevent thiol oxidation. |
Experimental Protocols
Protocol 1: Disulfide Reduction using TCEP
-
Prepare your protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubate at room temperature for 30-60 minutes.
-
The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.
Protocol 2: Disulfide Reduction using DTT
-
Prepare your protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Add DTT to the protein solution to a final concentration of 10-100 mM. A 10-100 fold molar excess is common.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, remove the excess DTT using a desalting column or through buffer exchange before proceeding with the conjugation.
Protocol 3: Maleimide-Thiol Conjugation
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.
-
Add the maleimide solution to the reduced protein/peptide solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction vessel can be gently mixed during this time.
-
To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Proceed with the purification of the conjugate.
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Comparison of TCEP and DTT workflows in maleimide reactions.
Caption: Desired vs. side reactions of maleimides in bioconjugation.
References
Technical Support Center: Maleimide Conjugation
Welcome to the Technical Support Center for Maleimide Bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the common side reactions encountered during maleimide conjugation experiments.
Frequently Asked Questions (FAQs)
General Maleimide Chemistry
Q1: What is the primary reaction mechanism of maleimides in bioconjugation?
Maleimides react with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction.[1][2][3][4] This reaction is highly efficient and selective for thiols under mild conditions, forming a stable covalent thioether bond known as a thiosuccinimide.[]
Q2: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Side Reactions and Stability
Q3: What are the most common side reactions of maleimides?
The most common side reactions include:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at higher pH, rendering it unreactive towards thiols.
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.
-
Retro-Michael Reaction (Thiol Exchange): The formed thiosuccinimide linkage can be reversible, especially in the presence of other thiols like glutathione. This can lead to the detachment of the conjugated molecule, a significant issue in vivo for applications like antibody-drug conjugates (ADCs) where it can cause "payload migration".
-
Thiazine Rearrangement: When conjugating to an N-terminal cysteine, the conjugate can undergo rearrangement to form a stable six-membered thiazine ring, particularly at physiological or higher pH.
Q4: How does pH affect the stability and reactivity of maleimides?
The pH of the reaction buffer is a critical factor influencing both the efficiency of the thiol-maleimide conjugation and the prevalence of side reactions. The following table summarizes the effect of pH on maleimide reactions.
| pH Range | Primary Reaction/Effect | Notes |
| < 6.5 | Slower reaction rate with thiols. | The thiol group is less likely to be in its reactive thiolate anion form. |
| 6.5 - 7.5 | Optimal for chemoselective reaction with thiols. | The reaction with thiols is significantly faster than with amines. |
| > 7.5 | Increased rate of reaction with primary amines (e.g., lysine). | Loss of chemoselectivity. |
| > 8.5 | Significant increase in the rate of maleimide hydrolysis. | The maleimide ring opens to form an unreactive maleamic acid. |
| Alkaline (e.g., pH 9.0) | Can be used post-conjugation to intentionally hydrolyze the thiosuccinimide ring. | This ring-opening stabilizes the conjugate against the retro-Michael reaction. |
Q5: What is the retro-Michael reaction and why is it a concern?
The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thioether bond breaks, reforming the maleimide and the free thiol. In the context of ADCs, this can lead to the payload detaching from the antibody and potentially binding to other molecules in the body, such as serum albumin, causing off-target toxicity and reduced efficacy.
Q6: How can the stability of the maleimide-thiol conjugate be improved?
Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the conjugate and prevent the retro-Michael reaction. This results in a stable succinamic acid thioether. Some strategies involve using "self-hydrolysing" maleimides that are designed to undergo rapid hydrolysis after conjugation or intentionally hydrolyzing the conjugate by a brief incubation at a slightly alkaline pH (e.g., pH 9.0).
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Reagent | Prepare aqueous solutions of maleimide-containing reagents immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C. Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity. |
| Oxidation of Thiols | Disulfide bonds in proteins must be reduced to free thiols before conjugation. Use a reducing agent like TCEP or DTT. If using DTT, it is crucial to remove it before adding the maleimide reagent to prevent it from competing with the target thiol. Degas buffers to minimize dissolved oxygen and prevent re-oxidation of thiols. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze thiol oxidation. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines or free thiols. |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the maleimide reagent to the protein/peptide. A 10-20 fold molar excess of the maleimide reagent is often recommended as a starting point for labeling proteins. However, for other molecules, the optimal ratio may be lower; for example, a 2:1 maleimide to thiol ratio was optimal for a small peptide, while a 5:1 ratio was best for a larger nanobody. |
| Steric Hindrance | For larger molecules or nanoparticles, steric hindrance can be a factor. Consider using a longer linker on the maleimide reagent to improve accessibility. |
Issue 2: Poor In-Vivo Stability of the Conjugate
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction (Thiol Exchange) | Induce hydrolysis of the thiosuccinimide ring post-conjugation to form a more stable ring-opened product. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) for a short period. Alternatively, use maleimide reagents designed for enhanced stability. |
| Thiazine Rearrangement (for N-terminal Cysteine) | Perform the conjugation reaction at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine for conjugation or consider acetylation of the N-terminal amine. |
Experimental Protocols
Protocol 1: General Maleimide Labeling of a Protein
-
Protein Preparation:
-
Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES, ensuring they do not contain thiols.
-
If the protein contains disulfide bonds that need to be labeled, reduce them by adding a reducing agent.
-
Using TCEP: Add TCEP to a final concentration of 1-5 mM (a 10-100 fold molar excess is common). Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
Using DTT: Add DTT to a final concentration of 10-100 mM. Incubate for 30-60 minutes at room temperature. Crucially, remove the excess DTT using a desalting column or buffer exchange before proceeding.
-
-
-
Maleimide Reagent Preparation:
-
Allow the vial of the maleimide reagent to warm to room temperature.
-
Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Separate the labeled protein from the free dye and other small molecules using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
-
Storage:
-
For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%). The conjugate can be stored at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.
-
Protocol 2: Enhancing Conjugate Stability via Post-Conjugation Hydrolysis
-
Perform Conjugation: Follow steps 1-3 of the "General Maleimide Labeling of a Protein" protocol.
-
Purify Conjugate: Purify the conjugate to remove excess unreacted maleimide and reducing agents.
-
Induce Hydrolysis:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0.
-
Incubate at room temperature or 37°C.
-
Monitor the ring-opening by mass spectrometry until hydrolysis is complete.
-
-
Re-neutralize: Adjust the pH back to 7.0-7.5 for storage or downstream applications.
Visualizations
Caption: Key reaction pathways in maleimide conjugation, including the desired reaction and common side reactions.
Caption: A logical workflow for troubleshooting low efficiency in maleimide conjugation experiments.
References
Technical Support Center: Purification of TAMRA-PEG3-Maleimide Labeled Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of unreacted TAMRA-PEG3-Maleimide after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
It is critical to remove any excess, unreacted this compound to ensure the purity of your labeled protein or antibody for downstream applications.[1] Incomplete removal of the free dye can lead to inaccurate quantification of the degree of labeling (DOL), high background fluorescence in assays, and potential interference with biological interactions.
Q2: What are the most common methods to remove unreacted this compound?
The most common and effective methods for removing unreacted maleimide dyes are based on size differences between the labeled protein (large) and the free dye (small). These techniques include:
-
Size-Exclusion Chromatography (Gel Filtration): This is a widely recommended method where the reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25).[2] The larger protein-dye conjugate is excluded from the pores and elutes first, while the smaller, unreacted dye molecules enter the pores and elute later.
-
Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane. The bag is placed in a large volume of buffer, and the small, unreacted dye molecules diffuse out of the bag, leaving the larger conjugate inside.
-
Ultrafiltration (Spin Columns): This technique uses centrifugal force to pass the solution through a membrane with a defined MWCO.[3] The larger conjugate is retained on the membrane, while the smaller, unreacted dye passes through with the filtrate. This method is also useful for concentrating the final product.
Q3: Can I quench the reaction before purification?
While maleimide reactions with thiols are generally rapid and specific at neutral pH, quenching is a good practice to ensure any residual maleimide activity is neutralized. This can be done by adding a small molecule containing a free thiol, such as L-cysteine or β-mercaptoethanol, to the reaction mixture before purification. However, be aware that the quenching agent will also need to be removed during the purification step.
Q4: How do I choose the best purification method for my experiment?
The choice of purification method depends on factors such as the molecular weight of your protein, the required purity, the sample volume, and the desired final concentration of your conjugate. The table below provides a comparison to help you decide.
Data Presentation: Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Ultrafiltration (Spin Columns) |
| Principle | Separation based on hydrodynamic volume | Separation based on molecular weight cut-off (MWCO) | Separation based on MWCO |
| Typical Protein Recovery | >90% | >95% | >90% |
| Purity of Final Product | High to Very High | High | High |
| Speed | Fast (30-60 minutes) | Slow (12-48 hours, requires buffer changes) | Fast (15-45 minutes) |
| Sample Dilution | Can be significant | Can result in some dilution | Results in a concentrated sample |
| Scalability | Easily scalable for various volumes | Best for moderate to large volumes | Best for small to moderate volumes |
| Cost | Moderate (cost of column and resin) | Low (cost of tubing and buffer) | Low to Moderate (cost of spin units) |
Note: The values in this table are illustrative and can vary depending on the specific protein, resin, membrane, and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in downstream assays | Incomplete removal of unreacted dye. | * Ensure the chosen purification method has an appropriate MWCO or fractionation range for your protein.[4] * For SEC, ensure the column is sufficiently long for good separation.[2] * For dialysis, increase the dialysis time and the frequency of buffer changes. |
| Low protein recovery after purification | * Non-specific binding of the protein to the purification resin or membrane. * Precipitation of the conjugate during purification. | * Pre-treat the SEC column or ultrafiltration membrane by washing with a blocking agent like Bovine Serum Albumin (BSA). * Ensure the purification buffer is optimal for your protein's solubility and stability. |
| The purified conjugate appears to have lost its fluorescent label | The thioether bond formed by the maleimide reaction can be unstable under certain conditions. | * Avoid harsh pH conditions during and after purification. Maleimide hydrolysis can occur at pH values greater than 7.5. * Be aware that some reagents, like excess reducing agents, can potentially interfere with the maleimide group. |
Experimental Protocols & Workflows
Protocol 1: Purification using Size-Exclusion Chromatography (SEC)
This protocol is designed for the purification of a protein conjugate with a molecular weight significantly larger than the this compound dye.
Materials:
-
Sephadex G-25 column (or equivalent)
-
Equilibration and Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
Column Preparation: Equilibrate the Sephadex G-25 column with at least 3-5 column volumes of the equilibration buffer.
-
Sample Loading: Carefully load the entire reaction mixture onto the top of the column.
-
Elution: Begin eluting the sample with the elution buffer.
-
Fraction Collection: The labeled protein, being larger, will travel faster through the column and elute first as a colored band. The smaller, unreacted dye will elute later as a second colored band. Collect fractions as the bands elute.
-
Analysis: Pool the fractions containing the purified protein conjugate. Confirm purity and concentration using spectrophotometry.
Workflow Diagram:
Caption: Workflow for purification using Size-Exclusion Chromatography.
Protocol 2: Purification using Dialysis
This protocol is suitable for larger sample volumes where dilution is not a major concern.
Materials:
-
Dialysis tubing with an appropriate MWCO (e.g., 10K for IgG)
-
Dialysis clips
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Tubing: Cut the dialysis tubing to the desired length and hydrate according to the manufacturer's instructions.
-
Load Sample: Load the reaction mixture into the dialysis tubing and seal both ends with clips, leaving some space for the sample to potentially expand.
-
Dialysis: Place the sealed tubing into a beaker containing a large volume of cold dialysis buffer (e.g., 100-200 times the sample volume). Place the beaker on a stir plate with gentle stirring.
-
Buffer Changes: Allow dialysis to proceed for 4-6 hours at 4°C. Change the buffer and repeat the dialysis at least two more times. For optimal removal, an overnight dialysis step is recommended.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, and transfer the purified conjugate to a clean tube.
Workflow Diagram:
Caption: Workflow for purification of conjugates using dialysis.
Protocol 3: Purification using Ultrafiltration (Spin Columns)
This protocol is ideal for small sample volumes and for concentrating the final product.
Materials:
-
Centrifugal filter unit with an appropriate MWCO (e.g., 10K MWCO for IgG)
-
Wash Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Prepare Filter: Pre-rinse the centrifugal filter unit with wash buffer to remove any preservatives, then discard the flow-through.
-
Load Sample: Add the reaction mixture to the filter unit.
-
First Spin: Centrifuge the unit according to the manufacturer's instructions until the sample volume is significantly reduced. The unreacted dye will pass through the membrane into the collection tube.
-
Wash Step: Add wash buffer to the filter unit to bring the volume back up to the original sample volume.
-
Second Spin: Centrifuge the unit again. Repeat the wash and spin steps 2-3 times to ensure complete removal of the unreacted dye.
-
Sample Recovery: After the final spin, recover the concentrated, purified conjugate from the top of the filter membrane.
Workflow Diagram:
Caption: Workflow for purification using ultrafiltration spin columns.
References
Technical Support Center: TAMRA-PEG3-Maleimide Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of TAMRA-PEG3-Maleimide for labeling biomolecules. Here, we address common issues, particularly the impact of pH on labeling efficiency and specificity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the thiol group (-SH) on cysteine residues is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Q2: What happens if the pH is too high (above 7.5)?
At pH values above 7.5, two primary side reactions can occur, leading to reduced labeling efficiency and specificity:
-
Reaction with Amines: The maleimide group can lose its specificity for thiols and begin to react with primary amines, such as the side chain of lysine residues.
-
Hydrolysis of the Maleimide Ring: The maleimide ring becomes increasingly susceptible to hydrolysis at higher pH. This ring-opening reaction renders the maleimide inactive and unable to react with thiols.
Q3: What is the effect of a pH below 6.5 on the labeling reaction?
While a slightly acidic pH can help to prevent side reactions, pH values below 6.5 will slow down the labeling reaction. This is because a lower pH favors the protonated, less reactive state of the thiol group.
Q4: Is the fluorescence of the TAMRA dye affected by pH?
The fluorescence of the TAMRA dye is generally stable and insensitive to pH fluctuations within the physiological range. However, in highly alkaline environments (pH > 8.0), the quantum yield of the dye may be reduced due to structural changes.
Q5: My protein contains disulfide bonds. Do I need to reduce them before labeling?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, if you intend to label cysteine residues involved in disulfide bridges, you must first reduce these bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
Troubleshooting Guide
This guide provides solutions to common problems encountered during labeling experiments with this compound.
| Problem | Possible Cause | Solution |
| Low or No Labeling | Suboptimal pH: Reaction buffer is outside the optimal 6.5-7.5 range. | Prepare a fresh buffer within the recommended pH range of 6.5-7.5. |
| Hydrolyzed Maleimide: The maleimide reagent was exposed to aqueous buffer for an extended period before use. | Prepare the dye stock solution in an anhydrous solvent like DMSO or DMF and use it immediately after reconstitution. | |
| Presence of Primary Amines in Buffer: Buffers like Tris can compete with the thiol reaction at higher pH. | Use a non-amine-containing buffer such as PBS or HEPES. | |
| Insufficient Reduction of Disulfide Bonds: Cysteine residues are not available for labeling. | Ensure complete reduction of disulfide bonds by using a sufficient molar excess of a reducing agent like TCEP. | |
| Non-Specific Labeling | pH is too high: The reaction pH is above 7.5, leading to reaction with amines. | Lower the pH of the reaction buffer to within the 6.5-7.5 range to ensure selectivity for thiols. |
| Protein Aggregation/Precipitation | Over-labeling: Too many dye molecules are conjugated to the protein. | Reduce the dye-to-protein molar ratio in the reaction. A typical starting point is a 10:1 to 20:1 molar excess of the dye. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the pH-dependence of the maleimide-thiol reaction.
| Parameter | Optimal Range/Value | Notes |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions. |
| Relative Reaction Rate (Thiol vs. Amine at pH 7.0) | ~1,000 : 1 | Demonstrates the high selectivity of the maleimide for thiols at neutral pH. |
| TAMRA Fluorescence pH Stability | Stable in physiological pH range | Fluorescence intensity is largely unaffected by pH changes typically encountered in biological experiments. |
Experimental Protocols
General Protein Labeling Protocol
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5. A protein concentration of 1-10 mg/mL is recommended.
-
If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1 to 20:1).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Diagrams
Caption: Experimental workflow for this compound labeling.
Caption: Logical workflow for pH optimization in maleimide labeling.
Caption: Reaction pathways at optimal and high pH.
References
storage and stability of TAMRA-PEG3-Maleimide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of TAMRA-PEG3-Maleimide stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon receipt?
Upon receipt, it is recommended to briefly centrifuge the vial to ensure the entire product is at the bottom. The solid, lyophilized powder should be stored at -20°C, protected from light and moisture.[1][2] Storing it in a desiccated environment will prevent moisture absorption.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.[1][3] Ensure the solvent is anhydrous to prevent hydrolysis of the maleimide group.
Q3: How should I store the stock solutions?
Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize light exposure. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Always protect the solutions from light by using amber vials or wrapping them in foil.
Q4: How stable is the maleimide group in the stock solution?
The maleimide group is sensitive to moisture and can hydrolyze over time, especially at a pH greater than 7.0. It is crucial to use anhydrous solvents and store the stock solution properly to maintain its reactivity towards thiol groups. The product is chemically stable under standard ambient conditions when stored as a solid.
Q5: Is this compound sensitive to light?
Yes, like most fluorescent dyes, the TAMRA fluorophore is sensitive to light. Prolonged exposure to light can lead to photobleaching and degradation, resulting in a reduced fluorescence signal. Both the solid compound and its solutions must be protected from light.
Q6: What is the shelf life of this compound?
The shelf life can vary by supplier, but when stored correctly in its solid form at -20°C, a shelf life of 12 months can be expected, similar to related compounds. Always refer to the manufacturer's certificate of analysis for lot-specific information.
Storage and Handling Summary
| Form | Storage Temperature | Storage Conditions | Notes |
| Solid (Lyophilized) | -20°C | Desiccated, protected from light. | Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Stock Solution (Anhydrous DMSO/DMF) | -20°C to -80°C | Aliquoted, protected from light. | -20°C for short-term (days to a week), -80°C for long-term. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment due to limited stability. |
Experimental Protocols
Protocol for Reconstituting this compound
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to collect all the solid material at the bottom.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
General Protocol for Thiol-Maleimide Conjugation
This protocol outlines a general procedure for labeling a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.
-
Buffer Preparation: Prepare a conjugation buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). Ensure the buffer is free of any thiol-containing reagents. The maleimide group is approximately 1,000 times more reactive toward a free sulfhydryl than an amine at pH 7.
-
Molecule Preparation: Dissolve the thiol-containing molecule in the conjugation buffer. If the molecule has disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of this compound to the molecule solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Fluorescence Signal | Degradation of the TAMRA fluorophore. | Ensure the compound and solutions are always protected from light. Use fresh stock solutions. |
| Hydrolysis of the maleimide group. | Use anhydrous solvents for stock solutions. Prepare aqueous solutions fresh. Store stock solutions properly at -20°C or -80°C. | |
| Inconsistent Experimental Results | Instability of the compound in solution. | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles. |
| Reversibility of the maleimide-thiol linkage. | The thiosuccinimide linkage can undergo a retro-Michael reaction. Consider the stability of the conjugate in your experimental conditions, especially in the presence of other thiols. | |
| Poor Conjugation Efficiency | Incorrect pH of the reaction buffer. | The optimal pH for the thiol-maleimide reaction is 6.5-7.5. At pH > 7.5, hydrolysis of the maleimide group increases. |
| Presence of thiols in the buffer. | Ensure all buffers are free of thiol-containing compounds. | |
| Insufficient molar excess of the labeling reagent. | Use a 10- to 20-fold molar excess of this compound. |
Diagrams
Caption: Workflow for handling and storage of this compound.
Caption: Thiol-Maleimide conjugation reaction pathway.
Caption: Troubleshooting workflow for poor conjugation efficiency.
References
Validation & Comparative
A Researcher's Guide to Confirming Successful TAMRA-PEG3-Maleimide Labeling
This guide provides a comprehensive comparison of methods to verify the successful covalent attachment of TAMRA-PEG3-Maleimide to proteins and peptides. For researchers in drug development and molecular biology, confirming the efficiency and specificity of this conjugation is a critical step for downstream applications. The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues, forming a stable thioether bond[1][2]. This guide details the primary analytical techniques used for confirmation, presents their relative advantages, and provides actionable experimental protocols.
Primary Confirmation Methodologies
Successful labeling is most rigorously confirmed by employing a combination of techniques that assess different attributes of the conjugate. The most common methods include UV-Vis Spectrophotometry, SDS-PAGE, Mass Spectrometry, and HPLC.
| Method | Primary Information Gained | Type | Key Advantage |
| UV-Vis Spectrophotometry | Degree of Labeling (DOL) | Quantitative | Rapidly quantifies the average number of dye molecules per protein. |
| SDS-PAGE | Covalent Attachment & Purity | Qualitative | Visually confirms that the fluorophore is attached to the protein and assesses the presence of unlabeled protein. |
| Mass Spectrometry (MS) | Absolute Mass Confirmation | Quantitative | Provides a precise mass measurement of the conjugate, confirming the addition of the this compound moiety. |
| High-Performance Liquid Chromatography (HPLC) | Purity & Successful Conjugation | Quantitative | Separates the labeled protein from unlabeled protein and free dye, allowing for purity assessment.[3][4] |
Quantitative Data Presentation
Table 1: Example Degree of Labeling (DOL) Calculation
This table outlines a sample calculation for determining the ratio of dye to protein molecules using absorbance measurements. The molar extinction coefficient for TAMRA is typically around 65,000 cm⁻¹M⁻¹ at 555 nm[5]. A correction factor (CF) is required because the dye also absorbs light at 280 nm, the wavelength used to measure protein concentration. For TAMRA, this CF is approximately 0.30.
| Parameter | Formula | Sample Value |
| Measured Absorbance (A) | A₂₈₀ and A₅₅₅ | A₂₈₀ = 0.85, A₅₅₅ = 0.60 |
| Protein Molar Extinction Coefficient (ε_protein) | Known value for target protein (e.g., IgG) | 203,000 cm⁻¹M⁻¹ |
| TAMRA Molar Extinction Coefficient (ε_dye) | Known value for TAMRA at A_max | 65,000 cm⁻¹M⁻¹ |
| Correction Factor (CF) | A₂₈₀ of free dye / A_max of free dye | 0.30 |
| Corrected Protein Absorbance | A_protein = A₂₈₀ - (A₅₅₅ × CF) | 0.85 - (0.60 × 0.30) = 0.67 |
| Protein Concentration [P] | [P] = A_protein / ε_protein | 0.67 / 203,000 M = 3.30 µM |
| Dye Concentration [D] | [D] = A₅₅₅ / ε_dye | 0.60 / 65,000 M = 9.23 µM |
| Degree of Labeling (DOL) | DOL = [D] / [P] | 9.23 µM / 3.30 µM = 2.8 |
For effective labeling of antibodies, a typical DOL should fall within the range of 2-4 moles of dye per mole of protein.
Table 2: Expected Mass Shift in Mass Spectrometry
Mass spectrometry provides unambiguous confirmation by measuring the mass increase corresponding to the this compound tag.
| Analyte | Formula | Expected Mass (Da) | Observed Mass (Da) | Conclusion |
| Unlabeled Peptide | C₁₀₀H₁₅₀N₂₅O₃₀S₁ | 2250.0 | 2250.1 | Correct starting material. |
| This compound | C₃₈H₄₂N₄O₈ | 682.8 | - | - |
| Labeled Peptide | Unlabeled Peptide + Tag | 2250.0 + 682.8 = 2932.8 | 2932.9 | Successful Labeling. |
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the overall experimental workflow for labeling and confirmation.
Caption: Overall workflow from protein preparation to final conjugate confirmation.
Caption: Logic for selecting the appropriate confirmation technique.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Degree of Labeling (DOL)
This protocol provides a method to quantify the efficiency of the labeling reaction by calculating the average number of dye molecules conjugated to each protein molecule.
-
Sample Preparation: After purifying the conjugate from free dye, dilute a small amount in a suitable buffer (e.g., PBS) to a concentration where absorbance readings are within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Absorbance Measurement: Measure the absorbance of the diluted conjugate solution at 280 nm (for protein) and 555 nm (for TAMRA). Use the dilution buffer as the blank.
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ reading for the dye's contribution: A_protein = A₂₈₀ - (A₅₅₅ × CF) . A correction factor (CF) of ~0.30 is used for TAMRA.
-
Calculate the molar concentration of the protein using the Beer-Lambert law: [Protein] = A_protein / ε_protein , where ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the dye: [Dye] = A₅₅₅ / ε_dye , where ε_dye for TAMRA is ~65,000 cm⁻¹M⁻¹.
-
-
Calculate DOL:
-
Determine the final ratio: DOL = [Dye] / [Protein] .
-
Protocol 2: SDS-PAGE Analysis of Labeled Protein
This method visually confirms that the fluorescent dye is covalently attached to the protein.
-
Sample Preparation: Prepare samples of the unlabeled protein, the purified labeled protein, and a molecular weight marker. Mix each protein sample with SDS-PAGE sample buffer. Crucially, do not boil membrane proteins or proteins with sensitive fluorescent tags, as this can quench fluorescence; instead, incubate at 50-60°C for 5-10 minutes if needed.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (percentage appropriate for the protein's molecular weight) and run the electrophoresis until the dye front reaches the bottom.
-
In-Gel Fluorescence Imaging: Without staining the gel with Coomassie or other dyes, wash it with water and immediately visualize it on a fluorescence gel imager using an excitation/emission wavelength appropriate for TAMRA (e.g., ~555 nm excitation). A fluorescent band should appear at the molecular weight of the protein.
-
Total Protein Staining (Optional): After fluorescence imaging, the same gel can be stained with a total protein stain (like Coomassie Blue) to visualize all protein bands, including any unlabeled protein that was not separated during purification. The fluorescent band from step 3 should co-migrate with the protein band in the stained gel.
Protocol 3: Mass Spectrometry (MS) Confirmation
MS provides the most definitive evidence of conjugation by confirming the precise mass of the final product.
-
Sample Preparation: The purified conjugate must be desalted into a volatile buffer (e.g., ammonium bicarbonate) compatible with mass spectrometry.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer, such as ESI-TOF or MALDI-TOF.
-
Data Interpretation: Deconvolute the resulting mass spectrum to determine the molecular weight of the labeled protein. The observed mass should equal the mass of the starting protein plus the mass of the this compound moiety (682.8 Da). Multiple additions of the tag can also be identified.
Comparison with Alternative Chemistries
While maleimide chemistry is highly effective for targeting cysteine residues, other methods exist for labeling different functional groups.
-
Amine-Reactive Chemistry (NHS Esters): N-hydroxysuccinimide (NHS) esters are a common alternative that reacts with primary amines found on lysine residues and the N-terminus of a protein. This method is useful when cysteine residues are unavailable or located in functionally critical regions like an antibody's binding site.
-
Click Chemistry: This bioorthogonal reaction involves the copper-catalyzed reaction between an alkyne and an azide. It offers extremely high specificity but requires the protein to be pre-functionalized with one of these groups, often through unnatural amino acid incorporation.
-
Serum-Stable Alternatives: While the thioether bond formed by maleimides is generally stable, it can undergo hydrolysis or exchange reactions in vivo. Newer reagents, such as methylsulfonyl phenyloxadiazoles, offer an alternative for creating highly stable conjugates for in-vivo applications.
References
A Researcher's Guide to Calculating the Degree of Labeling for TAMRA Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled biomolecules is paramount for the accuracy and reproducibility of experimental results. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a protein or oligonucleotide, is a critical quality control parameter. This guide provides a comprehensive comparison of the prevalent methods for calculating the DOL of 5-Carboxytetramethylrhodamine (TAMRA) conjugates, offering detailed experimental protocols and a comparative analysis with other common fluorescent dyes.
This guide will delve into the widely used spectrophotometric method and the increasingly adopted mass spectrometry-based approach for DOL determination. We will provide a step-by-step experimental protocol for the spectrophotometric method, a comparative overview of DOL calculation for other popular dyes, and a discussion on the merits and limitations of each technique to aid in selecting the most appropriate method for your research needs.
Comparing Methods for Degree of Labeling Determination
The two primary methods for determining the DOL of fluorescently labeled conjugates are spectrophotometry and mass spectrometry. Each method offers distinct advantages and is suited for different experimental requirements.
| Feature | Spectrophotometry | Mass Spectrometry |
| Principle | Measures light absorbance at specific wavelengths for the protein (280 nm) and the dye (λmax) to calculate their respective concentrations. | Directly measures the mass-to-charge ratio of the unlabeled and labeled protein to determine the mass shift caused by conjugation. |
| Accuracy | Good, but can be influenced by the accuracy of extinction coefficients and the presence of impurities. | High, provides a direct measurement of mass and can resolve different labeled species. |
| Throughput | High, rapid measurements can be performed on multiple samples. | Lower, requires more complex sample preparation and longer instrument run times. |
| Information Provided | Average DOL of the entire sample population. | Average DOL, distribution of different labeled species (e.g., DOL 1, 2, 3...), and confirmation of conjugation sites (with peptide mapping). |
| Equipment | UV-Vis Spectrophotometer | Mass Spectrometer (e.g., LC-MS, MALDI-TOF) |
| Cost | Lower equipment and operational costs. | Higher equipment acquisition and maintenance costs. |
| Sample Requirement | Requires purified conjugate free of unconjugated dye. | Requires purified conjugate; can be more sensitive to buffer components. |
Spectrophotometric Determination of DOL for TAMRA Conjugates
The spectrophotometric method is a rapid and accessible technique for determining the DOL of TAMRA-labeled proteins. It relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the dye from their respective absorbance values.
Key Parameters for TAMRA and Other Dyes
Accurate DOL calculation is contingent on using the correct molar extinction coefficients (ε) and correction factors (CF) for the specific dye and protein. The correction factor accounts for the dye's absorbance at 280 nm, ensuring an accurate determination of the protein concentration.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Correction Factor (CF₂₈₀ = A₂₈₀ / A_max) |
| TAMRA | ~555 | ~580 | ~90,000 | ~0.3 |
| Fluorescein (FITC) | ~494 | ~520 | ~75,000 | ~0.3 |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.08 |
| Cyanine 5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.05 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.11 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.03 |
Note: Molar extinction coefficients and correction factors can vary slightly depending on the conjugation partner and buffer conditions. It is recommended to consult the dye manufacturer's specifications for the most accurate values.
Experimental Protocol: Spectrophotometric DOL Calculation
-
Purification of the Conjugate: It is crucial to remove all unconjugated TAMRA dye from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against an appropriate buffer (e.g., PBS). The presence of free dye will lead to an overestimation of the DOL.[1][2]
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Use a quartz cuvette with a 1 cm path length.
-
Set the spectrophotometer to measure absorbance at 280 nm and the maximum absorbance wavelength for TAMRA (~555 nm).
-
-
Blank Measurement: Use the same buffer in which the conjugate is dissolved to zero the spectrophotometer (as the blank).
-
Sample Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (A_max).
-
If the absorbance reading is above 2.0, dilute the sample with the blank buffer and re-measure. Remember to account for the dilution factor in the calculations.[1]
-
-
Calculations:
a. Calculate the molar concentration of the dye: [Dye] (M) = A_max / (ε_dye × path length)
- Where ε_dye for TAMRA is approximately 90,000 M⁻¹cm⁻¹.
b. Calculate the corrected absorbance of the protein at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
- Where CF₂₈₀ for TAMRA is approximately 0.3.
c. Calculate the molar concentration of the protein: [Protein] (M) = Corrected A₂₈₀ / (ε_protein × path length)
- The molar extinction coefficient (ε_protein) for a typical IgG is ~210,000 M⁻¹cm⁻¹. For other proteins, this value can be calculated based on the amino acid sequence.
d. Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Mass Spectrometry for DOL Determination
Mass spectrometry offers a more direct and highly accurate method for determining the DOL by measuring the mass of the protein before and after conjugation. This technique can also provide information on the distribution of labeled species.
Experimental Workflow: Mass Spectrometry-Based DOL Determination
-
Sample Preparation:
-
The purified protein-dye conjugate is desalted to remove non-volatile salts that can interfere with ionization. This can be done using a desalting column or buffer exchange.
-
For LC-MS analysis, the sample is typically diluted in a solvent compatible with the chromatography system (e.g., water with a small percentage of formic acid).
-
For MALDI-TOF analysis, the sample is mixed with a suitable matrix (e.g., sinapinic acid for proteins) and spotted onto a MALDI target plate.
-
-
Mass Spectrometry Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The conjugate is separated from any remaining impurities by liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the intact protein.
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): The sample spot is irradiated with a laser, causing the protein to desorb and ionize. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
-
-
Data Analysis:
-
The resulting mass spectrum will show a peak corresponding to the unlabeled protein and a series of peaks corresponding to the protein labeled with one, two, three, or more dye molecules.
-
The mass difference between the peaks corresponds to the mass of the TAMRA dye.
-
The average DOL is calculated by taking a weighted average of the different labeled species, based on the relative intensities of their corresponding peaks in the mass spectrum.
-
References
A Researcher's Guide to UV-Vis Spectroscopy for TAMRA-Labeled Protein Analysis
For researchers, scientists, and drug development professionals working with TAMRA-labeled proteins, accurate quantification is crucial for experimental consistency and reliable data interpretation. This guide provides a comprehensive comparison of UV-Vis spectroscopy and alternative methods for analyzing these fluorescently tagged biomolecules. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate analytical technique for your research needs.
Quantitative Performance: A Head-to-Head Comparison
The choice of analytical method hinges on factors such as sensitivity, specificity, and the concentration of the protein sample. Below is a summary of the quantitative performance of UV-Vis spectroscopy, fluorescence spectroscopy, and two common colorimetric assays.
| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy | Bradford Assay | BCA Assay |
| Principle | Measures light absorption by the protein (at 280 nm) and the TAMRA dye (at ~555 nm).[1][2][3][4][5] | Measures the intensity of light emitted by the TAMRA dye upon excitation at a specific wavelength. | Colorimetric assay based on the binding of Coomassie Brilliant Blue G-250 dye to proteins. | Colorimetric assay based on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation with bicinchoninic acid. |
| Limit of Detection (LOD) | ~25 µg/mL | ~0.75 µg/mL (can be up to 1,000 times more sensitive than UV-Vis) | ~1-20 µg/mL | ~0.5-20 µg/mL |
| Linear Dynamic Range | Narrower, dependent on spectrophotometer specifications. | Wider, can span several orders of magnitude. | 20-2000 µg/mL | 20-2000 µg/mL |
| Specificity for Labeled Protein | Moderate; absorbance at 280 nm is not specific to the labeled protein and can be affected by contaminants. | High; detects only the fluorescent TAMRA tag, offering high specificity for the labeled protein. | Measures total protein; does not distinguish between labeled and unlabeled protein. | Measures total protein; does not distinguish between labeled and unlabeled protein. |
| Throughput | High; rapid measurements. | High; compatible with plate readers for rapid screening. | High; compatible with 96-well plate formats. | High; compatible with 96-well plate formats. |
| Cost | Low instrument and operational cost. | Higher instrument cost. | Low reagent cost. | Moderate reagent cost. |
Experimental Protocols
Accurate and reproducible data begins with well-defined experimental procedures. The following sections provide detailed protocols for TAMRA labeling of proteins and their subsequent analysis using UV-Vis and fluorescence spectroscopy.
Protocol 1: TAMRA Labeling of Proteins via NHS Ester Chemistry
This protocol outlines the labeling of a protein with an amine-reactive TAMRA N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
TAMRA NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) for separating labeled protein from free dye.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the dissolved TAMRA NHS ester. A common starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Separate the TAMRA-labeled protein from unreacted dye using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Quantification of TAMRA-Labeled Protein using UV-Vis Spectroscopy
This protocol describes how to determine the concentration and degree of labeling (DOL) of a TAMRA-labeled protein.
Materials:
-
Purified TAMRA-labeled protein
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Measure Absorbance: Measure the absorbance of the TAMRA-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA, which is approximately 555 nm (A₅₅₅). Use a spectrophotometric blank containing the same buffer as the sample. Dilute the conjugate if necessary to obtain absorbance readings within the linear range of the instrument (typically 0.2-1.5 OD).
-
Calculate Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the TAMRA dye at 280 nm.
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye. For TAMRA, this is approximately 0.36.
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration: The concentration of the TAMRA dye is calculated from its absorbance at 555 nm.
-
Dye Concentration (M) = A₅₅₅ / ε_TAMRA
-
Where ε_TAMRA is the molar extinction coefficient of TAMRA at 555 nm (approximately 90,000 M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 3: Quantification of TAMRA-Labeled Protein using Fluorescence Spectroscopy
This protocol provides a general workflow for quantifying TAMRA-labeled proteins based on their fluorescence emission.
Materials:
-
Purified TAMRA-labeled protein of unknown concentration
-
A standard of the same TAMRA-labeled protein with a known concentration (determined by UV-Vis, for example)
-
Fluorescence Spectrophotometer or Plate Reader
-
Black microplates or cuvettes suitable for fluorescence measurements
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Prepare a Standard Curve:
-
Perform a serial dilution of the TAMRA-labeled protein standard to create a series of known concentrations. The concentration range should bracket the expected concentration of the unknown sample.
-
Pipette the standards into the wells of a black microplate.
-
-
Prepare Unknown Sample:
-
Add the unknown TAMRA-labeled protein sample to separate wells of the same microplate. It is advisable to prepare a few dilutions of the unknown to ensure the reading falls within the linear range of the standard curve.
-
-
Measure Fluorescence:
-
Set the excitation wavelength of the fluorometer to ~555 nm and the emission wavelength to ~580 nm for TAMRA.
-
Measure the fluorescence intensity of all standards and unknown samples.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of a buffer blank from all readings.
-
Plot the fluorescence intensity of the standards as a function of their concentration to generate a standard curve.
-
Use the equation of the linear regression from the standard curve to calculate the concentration of the unknown TAMRA-labeled protein sample based on its fluorescence intensity.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams depict the key workflows.
Conclusion
Both UV-Vis and fluorescence spectroscopy are valuable techniques for the analysis of TAMRA-labeled proteins, each with distinct advantages. UV-Vis spectroscopy offers a straightforward and cost-effective method for determining both protein concentration and the degree of labeling. However, its lower sensitivity and potential for interference from other UV-absorbing molecules can be limitations.
Fluorescence spectroscopy, on the other hand, provides significantly higher sensitivity and specificity, making it the preferred method for detecting low-abundance proteins or when sample volume is limited. While it requires a standard curve for absolute quantification and involves a higher initial instrument cost, its superior performance in complex biological samples often justifies the investment.
For routine, high-concentration samples where the purity is well-characterized, UV-Vis spectroscopy is a robust and efficient choice. For applications demanding high sensitivity, specificity, and analysis of dilute or complex samples, fluorescence spectroscopy is the superior technique. Alternative colorimetric methods like the Bradford and BCA assays are excellent for determining total protein concentration but do not provide information on the labeling efficiency. Ultimately, the optimal method depends on the specific experimental requirements, sample characteristics, and available instrumentation.
References
A Comparative Guide to Mass Spectrometry Analysis of TAMRA-Labeled Peptides
For researchers, scientists, and drug development professionals, the accurate quantification of peptides is a cornerstone of proteomics and various biomedical research endeavors. Chemical labeling of peptides followed by mass spectrometry (MS) analysis is a widely adopted strategy. This guide provides an objective comparison of using the fluorescent dye TAMRA (Tetramethylrhodamine) for peptide labeling and subsequent MS analysis, benchmarked against the popular isobaric tagging methods, iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags).
This guide will delve into the performance characteristics, experimental protocols, and data analysis considerations for each method, supported by available data.
Performance Comparison of Labeling Reagents
Choosing the right labeling reagent is critical for the success of a quantitative proteomics experiment. The ideal label should have minimal impact on peptide ionization, exhibit predictable fragmentation, and be amenable to robust labeling protocols. While direct, head-to-head quantitative comparisons of the mass spectrometry performance of TAMRA with isobaric tags are limited in published literature, a qualitative and performance-based comparison can be made based on their inherent chemical and physical properties.[1]
| Feature | TAMRA (Tetramethylrhodamine) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Quantification Principle | MS1-level quantification based on precursor ion intensity of the labeled peptide. | MS2-level quantification based on the intensity of reporter ions generated upon fragmentation. | MS2-level quantification based on the intensity of reporter ions generated upon fragmentation. |
| Multiplexing Capability | No inherent multiplexing capability for relative quantification in a single run. | 4-plex and 8-plex kits are common. | 2-plex to 18-plex kits are available, offering higher throughput.[2] |
| Dual Functionality | Yes, enables both fluorescence-based detection (e.g., microscopy, flow cytometry) and mass spectrometry analysis.[1] | No, solely for mass spectrometry-based quantification. | No, solely for mass spectrometry-based quantification. |
| Effect on Peptide Properties | The bulky and hydrophobic nature of the TAMRA tag can affect peptide solubility and chromatographic behavior.[3] It may also suppress peptide ionization efficiency.[1] | The tags are designed to be isobaric and have minimal impact on peptide retention time. | Similar to iTRAQ, the tags are isobaric and designed for minimal chromatographic impact. |
| Fragmentation Complexity | The TAMRA moiety itself can fragment during CID/HCD, adding complexity to the MS2 spectrum and potentially interfering with peptide identification. | The tags are designed to fragment at a specific linker, releasing reporter ions in the low-mass region of the MS2 spectrum. | Similar to iTRAQ, with fragmentation releasing reporter ions for quantification. |
| Quantitative Accuracy | Quantification at the MS1 level can be affected by co-eluting species and ion suppression. | Can be affected by ratio compression due to co-isolation of precursor ions, though this can be mitigated with advanced MS techniques (e.g., MS3). | Similar to iTRAQ, susceptible to ratio compression, which can be addressed with methods like MS3. |
| Cost | Generally lower cost per reaction compared to isobaric tagging kits. | Higher cost per sample due to the complexity of the reagents. | Similar to iTRAQ, representing a significant cost for large-scale experiments. |
Quantitative Performance Metrics
| Performance Metric | iTRAQ | TMT | TAMRA |
| Protein Identifications | High, with the ability to identify thousands of proteins in a single experiment. | High, often with slightly more identifications than iTRAQ in some studies due to higher plexing. | Generally lower for global proteomics compared to isobaric tags, as it's not typically used for this purpose. |
| Quantitative Precision (CV) | Good, with CVs typically below 25% for quantified proteins. | Good, with reported CVs also in the range of 10-25%. | Data not readily available for large-scale quantitative proteomics. |
| Quantitative Accuracy | Can be affected by ratio compression, leading to an underestimation of fold changes. | Also susceptible to ratio compression, but generally considered to have good accuracy, especially with MS3-based methods. | MS1-based quantification is prone to inaccuracies from interfering ions. |
| Dynamic Range | Typically 2-3 orders of magnitude for label-free quantification, and isotopic labeling techniques have a slightly lower dynamic range. | Similar to iTRAQ, with a dynamic range of a few orders of magnitude. | The dynamic range for MS quantification is expected to be similar to other MS1-based methods. |
| Limit of Detection (LOD) | High sensitivity, enabling the detection of low-abundance proteins. | High sensitivity, comparable to iTRAQ. | Dependent on the ionization efficiency of the specific labeled peptide. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible results. Below are representative protocols for TAMRA, iTRAQ, and TMT labeling of peptides.
Protocol 1: TAMRA-NHS Ester Labeling of Peptides
This protocol is adapted from standard procedures for labeling primary amines (N-terminus and lysine side chains) with N-hydroxysuccinimide (NHS) esters.
Materials:
-
Peptide sample
-
Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
TAMRA-NHS ester solution (e.g., 10 mg/mL in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 5% hydroxylamine)
-
Desalting columns (e.g., C18)
Procedure:
-
Peptide Dissolution: Dissolve the peptide sample in the labeling buffer to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the TAMRA-NHS ester solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Desalt the labeled peptide using a C18 desalting column to remove excess dye and salts.
-
Quantification: Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide) and ~555 nm (for TAMRA).
Protocol 2: iTRAQ Labeling of Peptides
This protocol follows the general workflow for iTRAQ 4-plex or 8-plex reagent kits.
Materials:
-
iTRAQ Reagent Kit (containing iTRAQ reagents, dissolution buffer, and other necessary reagents)
-
Protein samples
-
Trypsin
-
Reduction and alkylation reagents (e.g., DTT, iodoacetamide)
-
Cation exchange or reversed-phase chromatography for fractionation
Procedure:
-
Protein Digestion: Reduce, alkylate, and digest the protein samples with trypsin overnight.
-
Labeling: Label the resulting peptide digests with the different iTRAQ reagents according to the manufacturer's instructions. Each sample is labeled with a unique iTRAQ tag.
-
Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation: Fractionate the pooled peptide mixture using strong cation exchange (SCX) or high-pH reversed-phase (HPRP) chromatography to reduce sample complexity.
-
Desalting: Desalt the fractions using C18 desalting columns.
Protocol 3: TMTpro Labeling of Peptides
This protocol outlines the general steps for using TMTpro 16-plex or 18-plex reagents.
Materials:
-
TMTpro Reagent Kit
-
Protein digests
-
Anhydrous acetonitrile
-
Hydroxylamine solution
-
High-pH reversed-phase fractionation system
Procedure:
-
Reagent Preparation: Equilibrate the TMTpro reagents to room temperature and dissolve in anhydrous acetonitrile.
-
Sample Preparation: Resuspend the peptide digests in a suitable buffer (e.g., 100 mM TEAB, pH 8.5).
-
Labeling: Add the dissolved TMTpro reagent to the corresponding peptide sample and incubate for 1 hour at room temperature.
-
Quenching: Add hydroxylamine solution to quench the reaction.
-
Pooling and Desalting: Combine all labeled samples, and then desalt the mixture.
-
Fractionation: Fractionate the pooled sample using high-pH reversed-phase chromatography.
Mass Spectrometry Analysis
The choice of mass spectrometer and fragmentation method significantly impacts the outcome of the analysis.
Ionization and Mass Analyzers
-
Electrospray Ionization (ESI): This is the most common ionization method for labeled peptides, as it is compatible with liquid chromatography (LC) and is a soft ionization technique.
-
Orbitrap Mass Analyzers: These instruments offer high resolution and high mass accuracy, which is beneficial for resolving complex peptide mixtures and accurately identifying peptides. They are well-suited for both MS1-level quantification (for TAMRA) and MS2/MS3-level quantification (for iTRAQ/TMT).
-
Quadrupole Time-of-Flight (Q-TOF) Mass Analyzers: Q-TOFs also provide high resolution and good mass accuracy, making them a viable alternative to Orbitrap instruments for the analysis of labeled peptides.
-
Ion Trap Mass Analyzers: While offering good sensitivity, ion traps have lower resolution and mass accuracy compared to Orbitrap and Q-TOF instruments. They can be used for the analysis of labeled peptides, but their performance may be limited for highly complex samples.
Fragmentation Methods
-
Collision-Induced Dissociation (CID): This is a widely used fragmentation method that typically produces b- and y-type fragment ions, which are used for peptide sequencing. For TAMRA-labeled peptides, CID can also lead to fragmentation of the dye itself, which can complicate spectral interpretation.
-
Higher-Energy Collisional Dissociation (HCD): HCD is another collisional fragmentation method that often provides richer fragmentation spectra with better low-mass ion detection compared to CID. This is particularly advantageous for iTRAQ and TMT analysis, as it allows for efficient detection of the low-mass reporter ions.
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and for fragmenting larger peptides. It generates c- and z-type fragment ions.
Data Analysis and Visualization
Data Analysis Workflow
The analysis of data from labeled peptide experiments involves several key steps:
-
Peak Picking and Feature Detection: Identifying and integrating the signal intensities of peptide ions (for MS1 quantification) or reporter ions (for MS2 quantification).
-
Database Searching: Matching the experimental MS/MS spectra to theoretical spectra from a protein sequence database to identify the peptides.
-
Quantification: Calculating the relative abundance of peptides and proteins across the different samples.
-
Statistical Analysis: Performing statistical tests to identify significant changes in protein abundance.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the analysis of TAMRA-labeled peptides and isobarically tagged peptides.
Caption: Workflow for TAMRA-labeled peptide analysis.
Caption: Workflow for isobaric tag (iTRAQ/TMT) labeled peptide analysis.
Conclusion
The choice between TAMRA, iTRAQ, and TMT for peptide labeling in mass spectrometry depends heavily on the specific research question and experimental design.
TAMRA is an excellent choice when dual functionality is required, allowing for both fluorescence-based visualization and mass spectrometric identification. Its primary strength lies in applications such as tracking the cellular uptake of a specific peptide or confirming the identity of a fluorescently labeled probe. However, for comprehensive, high-throughput quantitative proteomics, its limitations in multiplexing and the potential for analytical challenges due to its hydrophobicity and fragmentation make it less suitable than isobaric tags.
iTRAQ and TMT are the go-to methods for high-throughput, multiplexed quantitative proteomics. They enable the relative quantification of thousands of proteins across multiple samples in a single experiment with good precision and accuracy, particularly when coupled with advanced mass spectrometry techniques. The main drawbacks are the higher cost of the reagents and the potential for ratio compression, which requires careful data analysis and interpretation.
References
A Head-to-Head Comparison: TAMRA-PEG3-Maleimide vs. Alexa Fluor 555 for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for a multitude of applications, from cellular imaging to quantitative biochemical assays. The choice of fluorophore can significantly impact the quality and reliability of experimental data. This guide provides an in-depth, data-driven comparison of two popular orange-red fluorescent dyes: TAMRA-PEG3-Maleimide and Alexa Fluor 555 C2 Maleimide.
This comparison delves into the key performance characteristics of each dye, including their photophysical properties and the methodologies for protein conjugation. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific protein labeling needs.
Quantitative Overview: A Tale of Two Dyes
The selection of a fluorescent dye is often dictated by its spectral properties, brightness, and stability. The brightness of a fluorophore is a direct product of its molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | This compound | Alexa Fluor 555 C2 Maleimide |
| Excitation Maximum (nm) | ~555 | ~555[1][2] |
| Emission Maximum (nm) | ~580 | ~565[1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 | >150,000[1] |
| Quantum Yield (Φ) | 0.3 - 0.5 (estimated for derivatives) | ~0.10 (in aqueous buffer) |
| Photostability | Good to Robust | High |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0 | Highly insensitive over a broad pH range |
In-Depth Analysis of Performance:
Brightness: While TAMRA derivatives can exhibit a higher quantum yield, the significantly greater molar extinction coefficient of Alexa Fluor 555 often results in brighter protein conjugates. This is particularly evident at higher degrees of labeling, where TAMRA can suffer from self-quenching, a phenomenon less pronounced with Alexa Fluor 555.
Photostability: Alexa Fluor 555 is renowned for its exceptional photostability, making it a superior choice for experiments requiring prolonged or intense light exposure, such as time-lapse imaging or single-molecule studies. While TAMRA offers good photostability, it is generally less robust than Alexa Fluor 555.
pH Sensitivity: The fluorescence of Alexa Fluor 555 is stable over a wide pH range, a crucial advantage for live-cell imaging where intracellular pH can fluctuate. TAMRA's fluorescence, on the other hand, can be sensitive to alkaline conditions.
The PEG3 Spacer in this compound: The inclusion of a three-unit polyethylene glycol (PEG) spacer in the TAMRA derivative can enhance the water solubility of the labeled protein and minimize steric hindrance between the dye and the protein's active sites.
Experimental Protocols: Labeling Thiol Groups
Both this compound and Alexa Fluor 555 C2 Maleimide are thiol-reactive dyes, meaning they specifically form a stable covalent bond with the sulfhydryl group of cysteine residues in proteins. The following is a generalized protocol for protein labeling with these maleimide-functionalized dyes.
dot
Methodologies:
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should typically be between 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. This can be achieved by incubating the protein with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to adding the maleimide dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye from the labeled protein using gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).
-
The following formula can be used: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
-
Logical Comparison and Selection Guide
The choice between this compound and Alexa Fluor 555 C2 Maleimide ultimately depends on the specific requirements of the experiment.
dot
Choose this compound when:
-
Cost is a primary concern: TAMRA is generally a more economical option.
-
Moderate photostability is sufficient for the experimental setup.
-
The PEG spacer is advantageous for improving the solubility and reducing aggregation of the labeled protein.
Choose Alexa Fluor 555 C2 Maleimide when:
-
High brightness and signal-to-noise ratio are paramount.
-
The experiment requires high photostability, such as in super-resolution microscopy or prolonged live-cell imaging.
-
The experimental conditions involve a wide or fluctuating pH range.
References
A Head-to-Head Comparison of TAMRA and Cy3 Fluorescent Dyes
In the landscape of fluorescent labeling for biological research, Tetramethylrhodamine (TAMRA) and Cyanine3 (Cy3) have long been cornerstone dyes. Both emitting in the orange-red spectrum, their application spans from nucleic acid analysis and protein labeling to advanced fluorescence microscopy techniques. This guide provides an objective, data-driven comparison of TAMRA and Cy3 to assist researchers, scientists, and drug development professionals in selecting the optimal fluorophore for their specific experimental needs.
Quantitative Data Summary
The selection of a fluorescent dye is often dictated by its photophysical properties. Below is a summary of the key quantitative data for TAMRA and Cy3, compiled from various sources. It is important to note that these values can vary slightly depending on the solvent, conjugation state, and measurement conditions.
| Property | TAMRA | Cy3 | Notes |
| Excitation Maximum (λex) | ~546-556 nm[1][2] | ~550-554 nm[3][4][5] | Optimal wavelength for excitation. |
| Emission Maximum (λem) | ~579-580 nm | ~568-570 nm | Wavelength of maximum fluorescence emission. |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light. A higher value indicates a brighter signal. |
| Fluorescence Quantum Yield (Φ) | ~0.1 (in aqueous solution) | ~0.15 - 0.24 | The efficiency of converting absorbed light into emitted light. |
| Photostability | Generally considered high | Moderate, less stable than TAMRA | Resistance to photobleaching upon exposure to light. |
| pH Sensitivity | Fluorescence can be pH-sensitive, decreasing in alkaline conditions (pH > 8.0). However, some sources describe it as pH-insensitive within a physiological range. | Generally considered pH-insensitive across a broad range (pH 4-10). | Stability of fluorescence across different pH levels. |
Performance Comparison
Brightness and Photostability:
Cy3 exhibits a significantly higher molar extinction coefficient and a generally higher quantum yield, making it an inherently brighter dye than TAMRA. This can be a distinct advantage in experiments where signal intensity is a limiting factor. However, this brightness comes at the cost of photostability. TAMRA is widely reported to be more resistant to photobleaching, making it a more suitable choice for long-term imaging experiments or applications requiring intense or prolonged illumination.
Environmental Sensitivity:
One of the key differences between the two dyes is their sensitivity to the chemical environment. Cy3 is known for its robust performance across a wide pH range, with its fluorescence remaining stable from pH 4 to 10. In contrast, TAMRA's fluorescence can be sensitive to pH, with a notable decrease in intensity in alkaline environments (pH > 8.0). This is due to structural changes in the rhodamine backbone of the dye. However, within the physiological pH range, TAMRA is often considered to have stable fluorescence.
Applications:
Both dyes are versatile and have found widespread use in various applications:
-
Labeling: TAMRA and Cy3 are commonly used to label proteins, peptides, and nucleic acids. They are available with a variety of reactive groups (e.g., NHS esters, maleimides) to facilitate conjugation.
-
Fluorescence Resonance Energy Transfer (FRET): Both dyes can act as FRET acceptors. TAMRA is often paired with FAM as a donor, while Cy3 is frequently paired with Cy5. The choice of FRET pair will depend on the specific requirements of the assay, such as the desired Förster distance.
-
Microscopy and Imaging: Due to their bright fluorescence, both dyes are used in various imaging applications, including immunocytochemistry and fluorescence in situ hybridization (FISH). TAMRA's higher photostability makes it preferable for time-lapse microscopy.
Experimental Protocols
Below are generalized protocols for labeling proteins with TAMRA and Cy3 NHS esters. The optimal conditions may vary depending on the specific protein and application.
Protocol 1: Protein Labeling with TAMRA NHS Ester
Objective: To covalently label a protein with 5(6)-TAMRA, SE (succinimidyl ester).
Materials:
-
5(6)-TAMRA, SE
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare a 10 mg/mL stock solution of TAMRA NHS ester in anhydrous DMF or DMSO immediately before use.
-
Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris must be avoided.
-
Add the TAMRA stock solution to the protein solution. A molar ratio of 5-10 moles of dye to 1 mole of protein is a common starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.
-
Store the labeled conjugate at 4°C, protected from light.
Protocol 2: Protein Labeling with Cy3 NHS Ester
Objective: To covalently label a protein with Cy3 NHS ester.
Materials:
-
Cy3 NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25) or spin column
Procedure:
-
Prepare a 10 mg/mL stock solution of Cy3 NHS ester in anhydrous DMF or DMSO immediately before use.
-
Prepare the protein solution at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). Ensure any buffers containing primary amines have been removed via dialysis.
-
Add the reconstituted Cy3 solution to the protein solution. The amount of dye should be optimized to avoid over-labeling, which can cause fluorescence quenching.
-
Incubate the reaction for 1 hour at room temperature on a shaker or mixer, protected from light.
-
Purify the labeled protein from the free dye using a spin column or gel filtration.
-
The labeled protein can be stored at 4°C or -20°C, protected from light.
Visualizations
Experimental Workflow for Protein Labeling
Caption: A generalized experimental workflow for fluorescently labeling proteins.
FRET Signaling Pathway
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Conclusion
Both TAMRA and Cy3 are excellent fluorescent dyes with distinct advantages and disadvantages. The choice between them should be guided by the specific demands of the experiment.
Choose TAMRA for:
-
Applications requiring high photostability, such as long-term live-cell imaging or single-molecule tracking.
-
Experiments where the pH can be maintained within a neutral to slightly acidic range.
Choose Cy3 for:
-
Experiments where maximizing signal brightness is the primary concern.
-
Assays conducted across a range of pH conditions.
-
Applications where a higher quantum yield is beneficial, such as in FRET experiments to achieve a larger Förster radius.
By carefully considering the quantitative data and the specific requirements of the experimental setup, researchers can make an informed decision to ensure the generation of accurate and reproducible results.
References
A Head-to-Head Comparison: TAMRA-PEG3-Maleimide vs. FITC for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent label is a critical decision that can significantly impact the outcome and interpretation of experimental data. This guide provides an objective comparison of two widely used fluorescent dyes, TAMRA-PEG3-Maleimide and Fluorescein Isothiocyanate (FITC), highlighting their respective advantages in bioconjugation applications.
This comparison focuses on key performance indicators, including the chemistry of conjugation, photostability, pH sensitivity, and fluorescence quantum yield. By presenting available quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
Key Performance Characteristics: A Comparative Overview
| Feature | This compound | FITC (Fluorescein Isothiocyanate) | Advantage of this compound |
| Reactive Group | Maleimide | Isothiocyanate | Site-Specific Conjugation: The maleimide group selectively reacts with thiol groups (sulfhydryl groups) on cysteine residues, allowing for more controlled and site-specific labeling of proteins. |
| Target Residue | Cysteine | Lysine, N-terminus | Preservation of Active Sites: Cysteine residues are often less abundant than lysine residues and may be located away from the protein's active or binding sites. Labeling cysteines can therefore have a lower impact on protein function. |
| Photostability | Generally higher | Prone to rapid photobleaching[1][2] | Enhanced Signal Stability: Rhodamine dyes like TAMRA are known for their superior resistance to photobleaching, making them ideal for applications requiring prolonged or intense light exposure, such as time-lapse microscopy and single-molecule studies.[1][2][3] |
| pH Sensitivity | Relatively stable fluorescence across a physiological pH range | Fluorescence is highly pH-dependent, decreasing significantly in acidic environments. | Reliable Quantification in Varying Environments: TAMRA's fluorescence is less affected by changes in pH, ensuring more stable and reliable signal intensity in different cellular compartments or experimental buffers. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 (conjugated) | ~0.92 | While FITC has a higher intrinsic quantum yield, the superior photostability and pH insensitivity of TAMRA often result in a more robust and persistent signal in practical applications. |
| PEG Spacer | Yes (PEG3) | No | Reduced Steric Hindrance & Improved Solubility: The polyethylene glycol (PEG) spacer in this compound increases the water solubility of the dye and extends the distance between the fluorophore and the biomolecule, which can help to preserve the biological activity of the labeled protein. |
In-Depth Analysis of Advantages
Superior Photostability for Demanding Applications
One of the most significant advantages of TAMRA over FITC is its enhanced photostability. FITC is notoriously susceptible to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light. This rapid fading of the fluorescent signal can be a major limitation in experiments that require long-term imaging or high-intensity illumination. In contrast, rhodamine-based dyes like TAMRA exhibit greater resistance to photobleaching, providing a more stable and longer-lasting signal. This makes this compound a superior choice for techniques such as confocal microscopy, single-molecule imaging, and high-content screening.
Consistent Performance Across pH Gradients
The fluorescence intensity of FITC is highly sensitive to the pH of its environment, with a significant decrease in fluorescence in acidic conditions. This pH sensitivity can lead to unreliable and difficult-to-interpret results, especially when studying cellular processes that involve compartments with varying pH, such as endosomes and lysosomes. TAMRA's fluorescence, on the other hand, is relatively stable across a broad physiological pH range. This property ensures a more consistent and quantifiable signal, regardless of the pH of the local environment.
Site-Specific and Function-Preserving Conjugation
This compound facilitates a more controlled and site-specific bioconjugation compared to FITC. The maleimide group of this compound reacts specifically with the thiol groups of cysteine residues. In contrast, the isothiocyanate group of FITC reacts with primary amines, which are found on lysine residues and the N-terminus of proteins. As lysine residues are generally more abundant and often distributed across the protein surface, FITC labeling can be less specific and may potentially interfere with the protein's active site or binding domains. Cysteine residues are typically less frequent, and their targeted labeling with a maleimide-functionalized dye can lead to a more homogenous population of labeled proteins with preserved biological activity.
The Role of the PEG Spacer
The inclusion of a three-unit polyethylene glycol (PEG) spacer in the this compound molecule offers additional benefits. This hydrophilic spacer can improve the water solubility of the dye-protein conjugate and reduce the likelihood of aggregation. Furthermore, the PEG linker creates distance between the bulky TAMRA fluorophore and the protein, minimizing potential steric hindrance and preserving the native conformation and function of the labeled biomolecule.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
Objective: To covalently label a protein with this compound via cysteine residues.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 20 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
Protocol 2: Protein Labeling with FITC
Objective: To covalently label a protein with FITC via primary amine groups.
Materials:
-
Protein to be labeled
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Dye Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently stirring, slowly add 50-100 µL of the FITC solution for every 1 mL of protein solution. The optimal amount of FITC may need to be adjusted based on the protein.
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted FITC using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the F/P (fluorophore to protein) ratio by measuring the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for FITC).
Visualizing the Workflow and Rationale
The following diagrams illustrate the key decision-making and experimental processes discussed in this guide.
Caption: A comparative experimental workflow for labeling a target protein with this compound and FITC, followed by key performance characterization assays.
Caption: A logical decision-making pathway for selecting between this compound and FITC based on experimental requirements.
References
A Comparative Guide to the Photostability of Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of fluorescence-based experiments. A critical performance characteristic of a fluorophore is its photostability—the ability to resist irreversible photochemical destruction, or photobleaching, when exposed to light.[1] High photostability is crucial for experiments that require long or repeated imaging sessions, such as time-lapse microscopy and quantitative analysis.[1][2] This guide provides an objective comparison of the photostability of several common fluorescent probes, supported by experimental data and detailed protocols.
Photobleaching occurs when a fluorophore in an excited state undergoes chemical reactions, often with molecular oxygen, rendering it permanently non-fluorescent.[3] This phenomenon can significantly limit the duration of imaging experiments and compromise the quality of quantitative data.[4] Therefore, understanding the relative photostability of different fluorophores is essential for robust experimental design and accurate data interpretation.
Quantitative Comparison of Fluorescent Probe Properties
The choice of a fluorescent probe depends on several photophysical properties. Key among these are the molar extinction coefficient (how strongly it absorbs light), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and its photostability. The following table summarizes these properties for several widely used fluorescent dyes.
| Fluorophore Family | Specific Dye | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| Xanthene Dyes | Fluorescein (FITC) | ~75,000 | 0.92 | Low |
| Rhodamine B | ~110,000 | 0.31 | Moderate | |
| Alexa Fluor 568 | ~91,300 | 0.69 | High | |
| Cyanine Dyes | Cy3 | ~150,000 | 0.15 | Moderate |
| Cy5 | ~250,000 | 0.27 | High | |
| Alexa Fluor 647 | ~270,000 | 0.20 | Very High |
Key Observations:
-
Fluorescein (FITC) , while bright, is known for its low photostability, making it less suitable for long-term imaging experiments. It is rapidly destroyed by sunlight.
-
Rhodamine derivatives generally offer improved photostability compared to fluorescein.
-
Cyanine dyes (Cy) are a versatile class of fluorophores, with Cy5 being a superior choice for applications requiring high photostability.
-
The Alexa Fluor series of dyes are structurally engineered for enhanced photostability and are generally more robust than their conventional counterparts like FITC and even the Cy dyes. For instance, Alexa Fluor 568 demonstrates significantly higher photostability than FITC.
Visualizing the Photobleaching Process
The following diagram illustrates the Jablonski diagram, which depicts the electronic states of a molecule and the transitions that can occur, including the pathway to photobleaching.
Caption: Pathway from excitation to fluorescence or photobleaching.
Experimental Protocol: Measuring Photostability
To quantitatively compare the photostability of different fluorescent probes, a standardized imaging protocol is essential. The following methodology outlines a typical procedure for assessing photobleaching rates. It is crucial to maintain consistent illumination and imaging conditions for all samples to ensure a fair comparison.
Sample Preparation
-
Prepare samples with the fluorescent probes of interest. This could involve labeling cells, tissues, or purified proteins.
-
For cellular imaging, plate cells on a suitable imaging dish or slide.
-
Apply the fluorescent probe according to the manufacturer's protocol or a standard laboratory procedure.
-
Wash the samples thoroughly to remove any unbound fluorophores.
-
Mount the samples in an appropriate imaging medium.
Microscopy and Imaging Setup
-
Use a fluorescence microscope (widefield or confocal) equipped with a stable light source (e.g., laser or LED).
-
Select the appropriate excitation and emission filters for each fluorophore. For example:
-
Fluorescein: Excitation at 488 nm, Emission at 500-550 nm.
-
Rhodamine B: Excitation at 561 nm, Emission at 570-620 nm.
-
Cy5: Excitation at 640 nm, Emission at 660-710 nm.
-
-
Set the illumination power to a constant and defined level for all experiments (e.g., 10 W/cm²). It is good practice to measure the excitation power to ensure consistency.
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for efficient light collection.
Time-Lapse Imaging and Data Acquisition
-
Acquire a time-lapse series of images under continuous illumination.
-
The time interval between images should be consistent throughout the experiment.
-
Continue imaging until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
Data Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualizing the Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for assessing the photostability of fluorescent probes.
Caption: A step-by-step workflow for evaluating fluorescent probe photostability.
Conclusion
The photostability of a fluorescent probe is a critical factor that can significantly influence the outcome of fluorescence-based research. While brighter probes with high quantum yields are often desirable, their utility may be limited if they photobleach rapidly. The Alexa Fluor family and certain cyanine dyes like Cy5 generally offer superior photostability compared to traditional dyes such as fluorescein. By following a standardized protocol for photostability assessment, researchers can make informed decisions and select the most appropriate fluorescent probe to ensure the acquisition of high-quality, reliable data for their specific application.
References
Safety Operating Guide
Proper Disposal of TAMRA-PEG3-Maleimide: A Guide for Laboratory Professionals
The safe and responsible disposal of TAMRA-PEG3-Maleimide is a critical aspect of laboratory safety and environmental protection. Due to its composition, which includes a tetramethylrhodamine (TAMRA) core, a polyethylene glycol (PEG) linker, and a maleimide group, this compound requires handling as hazardous chemical waste. The primary hazard is associated with the TAMRA component, a rhodamine-based dye known for its potential toxicity.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, nitrile gloves, and a laboratory coat.[1] All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Core Disposal Protocol
Under no circumstances should this compound waste be disposed of down the drain or in regular solid waste bins.[1] It must be treated as hazardous chemical waste and segregated from other waste streams.
Step-by-Step Disposal Procedures
Solid Waste Disposal:
-
Collection: All solid materials contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.[1] This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, microcentrifuge tubes, and weigh boats.
-
Contaminated PPE, including gloves and absorbent paper.
-
-
Container Requirements: The hazardous waste container must be made of a material compatible with chemical waste and have a secure, leak-proof lid.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]
Liquid Waste Disposal:
-
Collection: All solutions containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. This includes:
-
Stock solutions and dilutions.
-
Reaction mixtures.
-
Initial rinses of contaminated glassware.
-
-
Container Requirements: Use a container made of a material compatible with the solvents used in the solutions. The container must have a secure, screw-top cap to prevent spills and evaporation.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent composition.
Waste Storage and Final Disposal
On-site Storage:
-
Sealed hazardous waste containers should be stored in a designated and well-ventilated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials and high-traffic zones.
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
| Waste Type | Collection Container | Labeling Requirements |
| Solid Waste | Dedicated, sealed, compatible hazardous waste bin. | "Hazardous Waste", "this compound" |
| Liquid Waste | Leak-proof, sealed, compatible hazardous waste bottle. | "Hazardous Waste", "this compound", solvent composition, and concentration. |
Experimental Workflow for Disposal
References
Safeguarding Your Research: A Comprehensive Guide to Handling TAMRA-PEG3-Maleimide
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for working with TAMRA-PEG3-Maleimide, a fluorescent dye commonly used for labeling biomolecules. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Immediate Safety and Handling Protocols
Storage and Stability:
-
Solid Form: Store at -20°C in a desiccated, dark environment to protect from light and moisture[2]. Allow the vial to equilibrate to room temperature before opening to prevent condensation[3].
-
In Solution: It is not recommended to store maleimide-containing products in aqueous solutions due to the risk of hydrolysis[4]. For long-term storage, dissolve in a dry, biocompatible, water-miscible solvent such as anhydrous DMSO or DMF and store at -20°C[4]. Prepare aqueous solutions immediately before use.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Essential to protect eyes from chemical splashes. A face shield may be necessary for tasks with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are mandatory. For direct handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills. |
| Respiratory Protection | Not Generally Required | When handling the solid powder, work in a certified chemical fume hood to prevent inhalation. A respirator may be needed for large spills or in poorly ventilated areas. |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings to protect against spills and falling objects. |
Experimental Workflow and Disposal Plan
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. All work with solid this compound should be conducted in a chemical fume hood to avoid inhaling the fine powder.
-
Weighing: When weighing the solid compound, use anti-static weigh paper or a microbalance enclosure to minimize dispersal.
-
Dissolving: To prepare a stock solution, allow the vial to warm to room temperature before opening. Dissolve the compound in anhydrous DMSO or DMF.
-
Reaction: For conjugation reactions with thiol-containing molecules, maintain the pH of the reaction buffer between 6.5 and 7.5.
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using a laboratory detergent followed by a thorough rinse.
Disposal Plan:
Proper disposal is crucial to prevent environmental contamination.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour it down the drain.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated hazardous chemical waste container. Unused solid compound should also be disposed of as hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the specific contents identified.
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
